Boc-Alg(Boc)2-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDNRSWAHJRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-Alg(Boc)2-OH chemical structure and properties
An In-Depth Technical Guide to Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine (Boc-Arg(Boc)₂-OH)
Executive Summary
This technical guide provides a comprehensive overview of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine, commonly referred to as Boc-Arg(Boc)₂-OH. It is a critical amino acid derivative utilized primarily in Boc-chemistry solid-phase peptide synthesis (SPPS). The strongly basic and nucleophilic nature of the arginine guanidinium side chain necessitates robust protection to prevent unwanted side reactions during peptide assembly. Boc-Arg(Boc)₂-OH addresses this challenge by protecting all three of arginine's amino functionalities with acid-labile tert-butyloxycarbonyl (Boc) groups.
This document, intended for researchers, chemists, and drug development professionals, delves into the chemical structure, properties, and applications of this reagent. It provides a comparative analysis against other protected arginine derivatives, offers detailed experimental protocols for its use, and discusses the implications of its choice on the overall synthetic strategy, including final cleavage conditions. The guide aims to equip scientists with the necessary technical insights to effectively utilize Boc-Arg(Boc)₂-OH in the synthesis of complex peptides for therapeutic and research applications.
Introduction: The Challenge of Arginine Protection
In the field of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yield and purity.[] This choice is particularly critical for trifunctional amino acids like arginine, whose side chain contains a highly basic guanidinium group (pKa ≈ 12.5). This functional group can interfere with peptide bond formation through salt formation, acylation, and other side reactions. Therefore, its effective protection is non-negotiable for a successful synthesis.
Boc-Arg(Boc)₂-OH is a specialized derivative of L-arginine designed for use in the tert-butyloxycarbonyl (Boc) protection strategy for peptide synthesis.[2] In this compound, the α-amino group is protected with a temporary Boc group, which is cleaved at each cycle of the synthesis. The side-chain guanidinium group is protected by two additional, more stable Boc groups, which remain intact until the final cleavage step. This tris-Boc protection scheme provides exceptional shielding of the reactive side chain, ensuring the integrity of the peptide assembly process.
It is worth noting that the nomenclature "Boc-Alg(Boc)₂-OH" is likely a typographical error for Boc-Arg(Boc)₂-OH, as "Arg" is the standard three-letter code for arginine.[3] This guide will proceed with the chemistry and application of the correctly identified arginine derivative.
Chemical Structure and Properties
The molecular structure of Boc-Arg(Boc)₂-OH features three Boc protecting groups, providing a high degree of lipophilicity and steric hindrance around the amino functionalities.
IUPAC Name: (2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid.[4]
Physicochemical Data Summary
| Property | Value | Reference(s) |
| CAS Number | 97745-69-2 | [2][4][5] |
| Molecular Formula | C₂₁H₃₈N₄O₈ | [2][4][5] |
| Molecular Weight | 474.56 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF); sparingly soluble in water | [2] |
Strategic Application in Peptide Synthesis
The primary application of Boc-Arg(Boc)₂-OH is as a building block in Boc-based solid-phase peptide synthesis (SPPS). The choice between the two major orthogonal protection schemes, Boc and Fmoc (9-fluorenylmethoxycarbonyl), fundamentally dictates the reagents and conditions used throughout the synthesis.[]
Rationale for the Boc-Protection Strategy
The Boc strategy was a foundational technique for SPPS. It involves the use of an acid-labile Boc group for temporary Nα-protection, which is removed at each step with a moderate acid like trifluoroacetic acid (TFA). The side-chain protecting groups, such as the two Boc groups on the arginine side chain, are more robust and require a very strong acid, typically anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.
The key advantage of the tris-Boc protection on arginine is its robustness. It completely suppresses any side reactions related to the guanidinium group during coupling. However, this robustness comes at the cost of requiring harsh, hazardous cleavage conditions, which can be detrimental to sensitive peptides.
Comparative Analysis: Boc-Arg(Boc)₂-OH vs. Fmoc-Arg(Pbf)-OH
A critical decision in modern peptide synthesis is the choice between Boc and Fmoc strategies, exemplified by the selection of the protected arginine derivative.
| Feature | Boc-Arg(Boc)₂-OH | Fmoc-Arg(Pbf)-OH |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | 2 x Boc groups | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Side-Chain Deprotection | Strong Acid (e.g., Anhydrous HF) | Moderate Acid (e.g., TFA cocktail) |
| Key Advantage | Extremely robust side-chain protection, minimizing side reactions during assembly. | Milder overall conditions, especially for final cleavage, enhancing compatibility with sensitive sequences. |
| Key Disadvantage | Requires hazardous HF for final cleavage, necessitating specialized equipment. | Pbf group can be partially labile to repeated piperidine treatments; potential for side reactions like lactam formation. |
Experimental Protocols: Incorporation into a Peptide Chain
The following is a representative protocol for the manual incorporation of a Boc-Arg(Boc)₂-OH residue into a peptide chain using Boc-SPPS.
Protocol: Single Coupling Cycle in Boc-SPPS
1. Resin Preparation & Swelling:
- Place the peptide-resin (with a free N-terminal amine) in a suitable reaction vessel.
- Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) to prepare for the coupling reaction.
- Causality: Swelling the resin is crucial as it exposes the reactive sites on the polymer support, ensuring efficient diffusion of reagents and improving reaction kinetics.
2. Nα-Boc Deprotection:
- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes. Drain.
- Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Nα-Boc group.
- Wash the resin thoroughly with DCM to remove residual TFA.
- Causality: A two-stage deprotection minimizes potential damage to acid-sensitive linkages on the resin. The subsequent washes are critical to remove all traces of acid before the neutralization and coupling steps.
3. Neutralization:
- Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF to neutralize the N-terminal ammonium trifluoroacetate salt.
- Wash thoroughly with DMF to remove excess base.
- Causality: The free amine must be regenerated from its salt form to be nucleophilic enough to attack the activated carboxyl group of the incoming amino acid.
4. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve Boc-Arg(Boc)₂-OH (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.
- Add DIEA (4-8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the drained, neutralized resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Causality: Pre-activation converts the carboxylic acid of the protected amino acid into a more reactive ester (e.g., an O-acylisourea derivative), which is highly susceptible to nucleophilic attack by the resin's free N-terminal amine.
5. Monitoring and Washing:
- Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
- Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
Workflow Visualization
Caption: Iterative workflow for incorporating an amino acid using Boc-SPPS.
Applications in Drug Discovery and Research
The use of Boc-Arg(Boc)₂-OH enables the synthesis of arginine-rich peptides, which are of significant interest in drug development due to the unique properties conferred by the guanidinium side chain.
-
Cell-Penetrating Peptides (CPPs) : The guanidinium groups of arginine are fundamental to the membrane-translocating ability of CPPs. These peptides can deliver therapeutic cargo (e.g., small molecules, nucleic acids) into cells, enhancing drug efficacy. The use of a robustly protected arginine derivative ensures the synthesis of high-purity CPPs.[3]
-
Antimicrobial Peptides (AMPs) : Many AMPs are cationic and derive their activity from arginine residues. The positive charge allows them to selectively interact with and disrupt negatively charged bacterial membranes.[3]
-
Prodrug Synthesis : Protected amino acids like Boc-Arg(Boc)₂-OH have been utilized in the synthesis of amino acid prodrugs of cytotoxic agents, demonstrating potential for developing targeted cancer therapies.[2]
Conclusion
Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine (Boc-Arg(Boc)₂-OH) is a highly effective and robust building block for the incorporation of arginine in Boc-based solid-phase peptide synthesis. Its comprehensive side-chain protection minimizes the risk of side reactions, making it a reliable choice for the synthesis of complex, arginine-containing peptides. While its use necessitates harsh final cleavage conditions with anhydrous HF, the stability and reliability it offers during peptide assembly make it an indispensable tool for specific synthetic strategies, particularly in the development of cell-penetrating and antimicrobial peptides. The selection of this reagent should be a deliberate choice based on the final peptide's sensitivity, the available equipment, and the overall synthetic goals.
References
- BenchChem Technical Support Team. (2025). Application of Boc-D-Alg(Z)2-OH in Drug Discovery. Benchchem.
- CymitQuimica. (n.d.). CAS 97745-69-2: Boc-Arg(Boc)2-OH. CymitQuimica.
- BenchChem Technical Support Team. (2025). Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. Benchchem.
- National Center for Biotechnology Information. (n.d.). Boc-arg(boc)2-OH | C21H38N4O8. PubChem.
- Peptides International. (n.d.). Boc-Arg(Boc)₂-OH [97745-69-2]. Peptides.
- Bachem. (n.d.). Boc-Arg(Boc)₂-OH. Bachem Products.
- Fisher Scientific. (n.d.). Bachem Boc-Arg(Boc)2-OH, Quantity: Each of 1. Fisher Scientific.
- Protheragen. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Protheragen.
Sources
- 2. CAS 97745-69-2: Boc-Arg(Boc)2-OH | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-arg(boc)2-OH | C21H38N4O8 | CID 11385959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Bachem Boc-Arg(Boc)2-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Precision Engineering of Peptide Activity: A Technical Guide to Short-Chain Arginine Analogs
Executive Summary
In the optimization of therapeutic peptides, Arginine (Arg) is a double-edged sword. Its guanidino group is critical for receptor binding and cell penetration, yet its specific geometry makes it a primary target for rapid degradation by trypsin-like proteases.
This guide focuses on two critical non-canonical analogs: 2-amino-3-guanidinopropionic acid (Agp) and 2-amino-4-guanidinobutyric acid (Agb) . By systematically shortening the aliphatic side chain by one or two methylene units, researchers can retain the essential positive charge of Arginine while modulating steric volume and dramatically extending proteolytic half-life. This whitepaper details the structural rationale, synthetic protocols, and functional implications of deploying Agp and Agb in peptide drug design.
Part 1: The Structural Landscape
The biological activity of Arginine is driven by the guanidinium headgroup, which remains protonated at physiological pH (pKa ~13.[1][2]8) and forms bidentate hydrogen bonds. Short-chain analogs preserve this electronic signature but alter the spatial projection of the charge.
Structural Comparison
| Analog | Abbr. | Side Chain Length | Methylene Units (n) | Distance (α-C to Guanidine) | Primary Utility |
| Arginine | Arg | Long | 3 | ~4.8 Å | Native receptor binding; Cell penetration. |
| 2-amino-4-guanidinobutyric acid | Agb | Medium | 2 | ~3.6 Å | Probing spatial tolerance; Moderate stability increase. |
| 2-amino-3-guanidinopropionic acid | Agp | Short | 1 | ~2.4 Å | High proteolytic stability ; "Arginine walk" scanning. |
Physicochemical Implications[1][2][3][4][5][6][7][8][9]
-
Basicity: While the inductive effect of the closer
-amino group in Agp may slightly lower the pKa compared to Arg, the guanidino group remains fully protonated (>99%) at physiological pH (7.4), preserving electrostatic interactions. -
Conformational Constraint: The shorter side chains of Agp and Agb reduce the entropic cost of binding if the receptor pocket is shallow, but they destabilize
-helical structures compared to Arg due to side-chain/backbone steric interference [1].
Part 2: Synthetic Methodologies (SPPS)
Incorporating Agp and Agb into peptides requires careful selection of protecting groups. Standard Fmoc-Arg(Pbf)-OH coupling protocols often fail or result in low yields for these analogs due to lactamization or steric hindrance.
Strategy A: Pre-formed Building Blocks (The "Gold Standard")
For maximum sequence fidelity, use commercially available orthogonal building blocks.
-
For Agp: Use Fmoc-Agp(Boc)₂-OH . The bis-Boc protection is crucial to prevent side reactions during coupling.
-
For Agb: Use Fmoc-Agb(Pbf, Boc)-OH . This mixed protection strategy balances acid sensitivity with steric bulk.
Strategy B: On-Resin Guanidinylation (The "Application Scientist" Approach)
When pre-formed amino acids are expensive or unavailable, the most robust method is the conversion of diamino residues (Dap or Dab) directly on the solid phase. This method is highly effective but requires strict adherence to orthogonality.
Protocol: On-Resin Conversion of Dap to Agp
Reagents:
-
Precursor: Fmoc-Dap(Mtt)-OH (Diaminopropionic acid with acid-labile Mtt protection).
-
Guanidinylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride (HPC) or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[3]
-
Base: DIPEA (N,N-Diisopropylethylamine).[4]
Step-by-Step Workflow:
-
Coupling: Incorporate Fmoc-Dap(Mtt)-OH into the peptide sequence using standard DIC/Oxyma coupling.
-
Selective Deprotection: Remove the Mtt group without cleaving the peptide from the resin or removing the N-terminal Fmoc.
-
Wash: DCM (3x).[4]
-
Reagent: 1% TFA in DCM (flow wash until yellow color disappears, approx 10-15 min).
-
Neutralize: 5% DIPEA in DMF.
-
-
Guanidinylation:
-
Dissolve 1H-Pyrazole-1-carboxamidine HCl (5-10 eq) and DIPEA (10 eq) in DMF.
-
Add to resin and shake at Room Temp for 4–16 hours.
-
Note: The pyrazole byproduct is easily washed away.
-
-
Final Cleavage: Proceed with standard Fmoc removal and TFA cleavage.
Visualization: On-Resin Guanidinylation Workflow
Figure 1: Orthogonal protection strategy allows selective conversion of Diaminopropionic acid (Dap) to Agp directly on the solid support.
Part 3: Functional Impact & Stability[1]
The primary driver for substituting Arg with Agp/Agb is proteolytic resistance . Trypsin and similar serine proteases rely on a precise geometric fit. The enzyme's S1 pocket contains a deep Aspartate (Asp189) residue at the bottom, which anchors the Arg guanidino group via salt bridges.
The "Steric Mismatch" Mechanism
-
Arginine (n=3): The side chain is the perfect length to reach Asp189, positioning the scissile peptide bond exactly at the catalytic triad (His57, Asp102, Ser195).
-
Agp (n=1): The side chain is too short. The guanidino group cannot reach the anchoring Asp189 without pulling the peptide backbone into the pocket, which distorts the scissile bond alignment relative to the catalytic Serine. This misalignment drastically reduces the rate of hydrolysis (
).
Visualization: Trypsin S1 Pocket Interaction
Figure 2: Mechanistic basis for protease resistance. Agp fails to bridge the gap to Asp189, preventing the alignment necessary for peptide bond hydrolysis.
Part 4: Case Study & Validation Protocol
Objective: Validate the stability of an Agp-substituted lead compound against serum proteases.
Experimental Protocol: Comparative Trypsin Digest
-
Preparation: Dissolve Peptide A (Arg-containing) and Peptide B (Agp-analog) in PBS (pH 7.4) to a concentration of 1 mM.
-
Enzyme Addition: Add Trypsin (bovine pancreatic) at an Enzyme:Substrate ratio of 1:100 (w/w).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at T=0, 15m, 60m, 4h, and 24h. Quench immediately with 1% TFA.
-
Analysis: Analyze via RP-HPLC (C18 column) or LC-MS.
-
Expectation: Peptide A will show rapid degradation (>50% loss in <1 hour). Peptide B (Agp) should remain >90% intact after 4 hours [2].
-
References
-
Effect of Arg side chain length on helix formation: Title: Helix formation and capping energetics of arginine analogs with varying side chain length. Source: National Institutes of Health (NIH) / PubMed Link:[Link]
-
Stability of Short-Chain Analogs: Title: Short arginine analogs: peptide synthesis and prediction of biological effects. Source: Teknoscienze Link:[Link]
-
Guanidinylation Reagents: Title: 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines.[5][6][7] Source: Journal of Organic Chemistry (ACS) Link:[6][Link]
-
Arginine pKa Revision: Title: Arginine: Its pKa value revisited.[1][8][9][10] Source: Protein Science (NIH/PubMed) Link:[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 4. peptideweb.com [peptideweb.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. reddit.com [reddit.com]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. reddit.com [reddit.com]
An In-depth Technical Guide to Boc-L-2-amino-3-guanidinopropionic Acid Derivatives: Synthesis, Characterization, and Application
Abstract
The guanidinium functional group, the hallmark of the amino acid arginine, is a powerful structural motif in medicinal chemistry and drug development.[1][2] Its capacity to remain protonated at physiological pH enables critical electrostatic and hydrogen-bonding interactions with biological targets.[2][3] This guide provides a comprehensive technical overview of Boc-L-2-amino-3-guanidinopropionic acid derivatives, which serve as essential building blocks for incorporating the guanidino moiety into peptides and other complex molecules. We will explore the strategic considerations behind their synthesis, detailing robust protocols for guanidinylation and protection. Furthermore, this guide will cover essential analytical techniques for characterization, their application in solid-phase peptide synthesis (SPPS), and critical insights into deprotection strategies to ensure the integrity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile derivatives in their work.
Introduction: The Significance of the Guanidino Group
The guanidino side chain of arginine is fundamental to many biological processes. Its positive charge is crucial for interactions with negatively charged species like phosphate groups in nucleic acids and carboxylates in proteins. This functionality is harnessed in various therapeutic areas:
-
Antimicrobial Peptides (AMPs): The cationic nature of arginine-rich peptides is key to their interaction with and disruption of negatively charged bacterial membranes.[4]
-
Cell-Penetrating Peptides (CPPs): The guanidinium groups are central to the membrane-translocating properties of CPPs, which are used as vectors to deliver therapeutic cargo into cells.[4]
-
Enzyme Inhibition: Many enzyme active sites are designed to recognize and bind the guanidinium group, making guanidine-containing molecules potent inhibitors for targets like Factor XIa.[1]
Synthesizing molecules that incorporate this group, however, presents challenges due to its high basicity and nucleophilicity, which can interfere with subsequent chemical transformations.[1][5] This necessitates a strategic approach involving protecting groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amine, offering stability under various conditions while being readily removable under acidic conditions, a cornerstone of the Boc strategy in peptide synthesis.[][] This guide focuses on derivatives of L-2-amino-3-guanidinopropionic acid, a shorter homolog of arginine, providing a unique building block for fine-tuning peptide structure and function.
Synthesis Strategies: The Art of Controlled Guanidinylation
The core of synthesizing Boc-L-2-amino-3-guanidinopropionic acid derivatives lies in the controlled introduction of a protected guanidino group onto an amine precursor. A direct guanidinylation approach early in the synthesis is often more efficient than indirect methods that require multiple protection and deprotection steps of a latent amine.[1][5] The key is to use a guanidinylating reagent where the guanidino moiety is "tamed" by protecting groups, tempering its basicity and nucleophilicity.[2]
Choosing the Right Guanidinylating Reagent
Several Boc-protected guanidinylating reagents are commercially available or can be synthesized, each with distinct reactivity profiles. The choice of reagent is critical and depends on the nucleophilicity of the amine being functionalized.
| Reagent Name | Structure | Key Characteristics |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | (Structure not available) | A stable, crystalline, and highly efficient reagent for guanylating primary and secondary amines.[2] |
| N,N'-Bis(Boc)-S-methylisothiourea | (Structure not available) | A widely used, commercially available reagent suitable for many common amines.[2] |
| N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent) | (Structure not available) | A highly reactive agent, ideal for guanidinylating less nucleophilic or sterically hindered amines.[2] |
Causality Note: The triflyl group in Goodman's Reagent is a powerful electron-withdrawing group, making the central carbon of the guanidine highly electrophilic and thus more reactive towards weaker nucleophiles. This increased reactivity is why it is reserved for more challenging substrates.
General Synthetic Workflow
The overall strategy involves the reaction of a suitable α-amino, β-amino acid precursor with a di-Boc-protected guanidinylating agent. This workflow ensures that the final product has the α-amine protected for subsequent use, for instance, in peptide synthesis.
Caption: General workflow for the synthesis of a Boc-protected guanidinopropionic acid derivative.
Experimental Protocol: Guanidinylation of a Primary Amine
This protocol describes a self-validating system for the synthesis of an N,N'-di-Boc-protected guanidine from a primary amine, adapted from established methods.[2][5]
Objective: To guanidinylate a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Materials:
-
Primary amine substrate (1.0 eq)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary amine substrate in anhydrous DMF.
-
Reagent Addition: Add the base (TEA or DIEA), followed by the N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Trustworthiness Check: Monitoring the reaction to completion is crucial. An incomplete reaction complicates purification and reduces yield. LC-MS is definitive, allowing for the identification of the mass of the starting material, intermediate, and final product.
-
-
Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes the pyrazole byproduct and any acidic impurities. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
Characterization and Quality Control
Rigorous analytical characterization is essential to validate the structure and purity of the synthesized derivatives before their use in sensitive applications like drug synthesis.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information.[9] For Boc-L-2-amino-3-guanidinopropionic acid derivatives, ¹H NMR is used to confirm the presence of key functional groups.
| Proton Signal | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Information |
| Boc (t-butyl) | ~1.45 | singlet (s) | 9H | Confirms presence of the Boc protecting group on the α-amine. |
| Boc (guanidino) | ~1.50 | singlet (s) | 18H | Confirms presence of two Boc groups on the guanidino moiety. |
| α-CH | 4.0 - 4.5 | multiplet (m) | 1H | Chiral center proton. |
| β-CH₂ | 3.2 - 3.8 | multiplet (m) | 2H | Protons adjacent to the guanidino group. |
| NH (amide/guanidino) | 5.0 - 8.5 | broad (br) | 3H | Exchangeable protons; may vary. |
| Note: Chemical shifts can vary based on the solvent and the specific structure of the derivative.[8] The presence of rotamers due to the Boc carbamate bond can sometimes lead to the duplication of signals.[8] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing purity. A reversed-phase method is typically employed.
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for separation of moderately polar organic molecules. |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving peak shape for amine-containing compounds. |
| Detection | UV at 210-220 nm | Wavelength at which the amide and carbamate bonds absorb. |
| Purity Standard | >98% (by peak area) | A common minimum purity requirement for building blocks in drug discovery.[8] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-protected amino acid derivatives are foundational to one of the two major strategies in SPPS.[][10] The Boc/Bzl strategy uses acid-labile Boc groups for temporary Nα-protection and more robust, benzyl-based groups for side-chain protection.[10]
The SPPS Cycle with a Boc-Guanidino Derivative
The incorporation of a Boc-protected guanidino amino acid into a growing peptide chain on a solid support follows a repetitive cycle of deprotection, neutralization, and coupling.
Caption: The Boc-SPPS cycle for incorporating an amino acid derivative into a peptide chain.
Expert Insight: The neutralization step is critical in Boc-SPPS. After deprotection with TFA, the N-terminal amine is protonated as a trifluoroacetate salt. This must be converted to the free amine by a non-nucleophilic base like DIEA before it can effectively attack the activated carboxyl group of the incoming amino acid in the coupling step.[10]
Deprotection of the Guanidino Group: The Final Step
The ultimate goal is often the fully deprotected, biologically active molecule. Removing the Boc groups from the highly basic guanidine function requires carefully chosen acidic conditions and the use of "scavengers."
The Challenge: The Reactive Tert-Butyl Cation
During acid-mediated deprotection (e.g., with TFA), the Boc group is cleaved, releasing isobutylene, which is rapidly protonated to form a reactive tert-butyl cation.[11] This cation can alkylate sensitive residues in the peptide, such as Tryptophan or Methionine, leading to undesired side products.
Deprotection Protocol with Scavengers
Objective: To completely remove all Boc protecting groups from the guanidino moiety and the α-amine without generating side products.
Materials:
-
Boc-protected guanidino compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger: Triisopropylsilane (TIS) or Thioanisole
Procedure:
-
Preparation: Dissolve the fully protected compound in anhydrous DCM (or use neat TFA if the compound is soluble) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of mixing TFA and DCM and minimizes potential degradation.
-
Scavenger Addition: Add the scavenger (e.g., TIS, 2.5–5% v/v).
-
Causality Note: Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive amino acid side chains. TIS effectively traps the cation, preventing it from causing unwanted alkylation.[11]
-
-
TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 50-95% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by LC-MS until deprotection is complete (typically 1-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and TFA. Co-evaporate with a solvent like toluene (3x) to remove residual TFA. The deprotected product can then be purified by preparative HPLC.
Troubleshooting Deprotection
| Issue | Likely Cause | Solution |
| Product +56 Da observed by LC-MS | tert-butylation side reaction. | Increase the concentration or change the type of scavenger used. Ensure anhydrous conditions.[11] |
| Incomplete Deprotection | Insufficient acid strength or reaction time. Steric hindrance. | Increase the TFA concentration (e.g., from 50% to 95%). Increase the reaction time or temperature slightly (e.g., to 40 °C).[11] |
Conclusion
Boc-L-2-amino-3-guanidinopropionic acid and its derivatives are sophisticated and enabling chemical tools. Their successful application hinges on a deep understanding of the principles governing guanidinylation, protection group strategy, and the nuances of their incorporation into and final cleavage from larger molecules. By employing robust, self-validating protocols for synthesis and deprotection, and by using precise analytical methods for characterization, researchers can confidently utilize these building blocks to construct novel peptides and other guanidine-containing compounds. This opens the door to new frontiers in drug discovery, from developing more potent antimicrobial agents to designing highly specific enzyme inhibitors, ultimately advancing the field of medicinal chemistry.
References
- Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid - -ORCA - Cardiff University. (URL: )
- Application of Boc-D-Alg(Z)2-OH in Drug Discovery - Benchchem. (URL: )
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
- The Synthesis of Bicyclic Guanidino Amino Acids - -ORCA - Cardiff University. (URL: )
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- Guanidine synthesis by guanylation - Organic Chemistry Portal. (URL: )
- Application Notes and Protocols: The Use of Boc-Guanidine in the Preparation of Bioactive Compounds - Benchchem. (URL: )
- Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel - PMC. (URL: )
- Boc-guanidine deprotection side reactions and how to avoid them - Benchchem. (URL: )
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (URL: )
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )
- A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline - Benchchem. (URL: )
- High-Purity Amino Acid Derivatives for Peptide Synthesis - BOC Sciences. (URL: )
- A Comparative Guide to NMR Characterization of THP-PEG13-Boc Purity - Benchchem. (URL: )
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Molecular Weight and Structural Analysis of Boc-Alg(Boc)₂-OH
[1][2]
Executive Summary
Boc-Alg(Boc)₂-OH is a highly protected amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce a short-chain arginine analog into peptide sequences.[1][2] Chemically defined as
Key Chemical Metrics
| Property | Value |
| Chemical Name | Boc-L-2-amino-3-guanidinopropionic acid di-Boc derivative |
| Common Abbreviation | Boc-Agp(Boc)₂-OH (often listed as Boc-Alg(Boc)₂-OH) |
| CAS Number | 1248587-09-8 |
| Molecular Formula | |
| Molecular Weight | 446.50 g/mol |
| Exact Mass | 446.2377 |
Structural Identity & Logic
The structural integrity of Boc-Alg(Boc)₂-OH relies on the orthogonal protection of its reactive centers.[1][2] Unlike Arginine, which has a three-carbon spacer in its side chain, this molecule has a single carbon spacer (
Molecular Composition Breakdown
The molecular weight of 446.50 g/mol is derived from the core amino acid and three tert-butyloxycarbonyl (Boc) groups.[1][2]
-
Core Amino Acid (Agp): 2-Amino-3-guanidinopropionic acid (
).[1][2] -
Protection (
-Boc): Protects the alpha-amine.[1][2] -
Side Chain Protection (
-di-Boc): Protects the guanidino group to prevent side reactions (e.g., acylation) during coupling.[1][2]
Calculation:
Structural Visualization
The following diagram illustrates the hierarchical composition of the molecule and its relationship to standard Arginine.
Figure 1: Structural assembly of Boc-Alg(Boc)₂-OH contrasting the core scaffold with standard Arginine.[1][2]
Nomenclature & Ambiguity Resolution
Scientific accuracy requires distinguishing between the two common interpretations of "Alg".
| Abbreviation | Standard IUPAC Meaning | Meaning in "Boc-Alg(Boc)₂-OH" Context |
| Alg | Allylglycine (2-amino-4-pentenoic acid) | Agp (2-Amino-3-guanidinopropionic acid) |
| Side Chain | ||
| Reactivity | Olefin metathesis, hydrogenation | Hydrogen bonding, electrostatic interaction |
| Protection | Cannot accept (Boc)₂ on side chain | Requires (Boc)₂ to mask nucleophilic guanidine |
Critical Insight: If a protocol specifies "Alg" for a metathesis reaction, do not use Boc-Alg(Boc)₂-OH.[1][2] If the goal is to introduce a basic residue with a shorter reach than Arginine, this is the correct compound.[1][2]
Synthesis & Handling Protocols
Synthesis Pathway (Conceptual)
The synthesis of Boc-Alg(Boc)₂-OH typically proceeds via the guanylation of a diamino precursor.[1][2]
-
Starting Material: Boc-Dap-OH (Boc-L-2,3-diaminopropionic acid).[1][2]
-
Guanylation: The
-amine is reacted with a guanylating agent (e.g., -di-Boc-S-methylisothiourea) or triflyl guanidine.[1][2] -
Purification: The product is crystallized or purified via silica gel chromatography.[1][2]
Handling and Storage[1][2]
-
Physical State: White to off-white crystalline powder.[1][2]
-
Solubility: Soluble in organic solvents (DCM, DMF, DMSO, Methanol).[1][2] Poorly soluble in water due to lipophilic Boc groups.[1][2]
-
Storage:
, desiccated. The Boc groups are acid-labile; avoid exposure to TFA fumes or acidic vapors during storage.[1][2]
Deprotection Protocol (TFA Cleavage)
To reveal the active guanidino amino acid within a peptide:
Comparative Analysis: Guanidino Amino Acids
Researchers often use a "Guanidino Scan" to determine the optimal side-chain length for receptor binding.[1][2] Boc-Alg(Boc)₂-OH represents the shortest analog in this series.[1][2]
| Amino Acid | Abbreviation | Spacer Length | Side Chain Formula | MW (Tri-Boc Protected) |
| 3-Guanidinoalanine | Agp (Alg) | 1 Carbon | 446.50 | |
| 4-Guanidinobutyric | Agb | 2 Carbons | ~460.53 | |
| Arginine | Arg | 3 Carbons | 474.55 | |
| Homoarginine | Har | 4 Carbons | ~488.58 |
Experimental Implication: Using Boc-Alg(Boc)₂-OH restricts the conformational freedom of the guanidino group.[1][2] If biological activity is maintained or enhanced upon substitution of Arg with Agp (Alg), it suggests the receptor binding pocket is shallow or requires a rigid basic moiety close to the backbone.[1][2]
References
-
BLD Pharm. (2025).[1][2] Boc-D-Alg(Boc)2-OH Product Analysis and CAS 1931922-99-4. Retrieved from
-
ChemSrc. (2025).[1][2] Boc-Alg(Boc)2-OH (CAS 1248587-09-8) Physicochemical Properties. Retrieved from
-
Cayman Chemical. (2024).[1][2] Boc-Arg(Boc)2-OH Product Information and Structural Comparison. Retrieved from
-
PubChem. (2024).[1][2] Compound Summary: Arginine Derivatives and Nomenclature. Retrieved from
A Technical Guide to the Solubility of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine (Boc-Arg(Boc)₂-OH) in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine, commonly known as Boc-Arg(Boc)₂-OH. This heavily protected amino acid derivative is a critical intermediate in solid-phase and solution-phase peptide synthesis, as well as in the development of complex pharmaceutical molecules.[1] Understanding its solubility is paramount for optimizing reaction kinetics, purification strategies, and overall process efficiency. This document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile across a range of common organic solvents, and provides a detailed, field-proven experimental protocol for precise quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who handle protected amino acids and require a deep, practical understanding of their physical properties.
Introduction to Boc-Arg(Boc)₂-OH: Structure and Significance
Boc-Arg(Boc)₂-OH is a derivative of the amino acid L-arginine where the alpha-amino (Nα) group and both nitrogens of the side-chain guanidinium (Nω, Nω') group are protected by the tert-butoxycarbonyl (Boc) group.[1] With a molecular formula of C₂₁H₃₈N₄O₈ and a molecular weight of approximately 474.6 g/mol , its structure is dominated by the three bulky and lipophilic Boc groups.[2][3]
This extensive protection scheme serves a crucial purpose in chemical synthesis: it completely masks the nucleophilicity and basicity of the arginine residue's nitrogen atoms, allowing for selective reactions at other sites of a molecule.[1] However, this chemical advantage introduces a significant physical property challenge: solubility. The efficiency of coupling reactions, the ease of purification, and the ability to formulate concentrated stock solutions are all directly dependent on the solubility of this building block in the chosen reaction or mobile phase solvent. Inadequate solubilization can lead to poor reaction yields, precipitation issues, and analytical inaccuracies.[4][5]
The Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible. The molecular architecture of Boc-Arg(Boc)₂-OH provides clear indicators of its expected behavior.
-
Dominant Hydrophobic Character: The three Boc groups, each with a tert-butyl moiety, create a large, non-polar, and sterically hindered surface area. These groups primarily interact with solvents through weak van der Waals forces.
-
Shielded Polar Groups: While the core arginine structure contains polar functionalities (a carboxylic acid and the guanidinium backbone), these are effectively "shielded" by the bulky Boc protectors. The hydrogen bonding capacity of the guanidinium group is eliminated, and the carboxylic acid is the main remaining polar site.
-
Solvent Preference: Consequently, Boc-Arg(Boc)₂-OH is predicted to be most soluble in organic solvents that can effectively solvate its large non-polar regions. Its solubility in highly polar, protic solvents like water is expected to be very low.[1] Aprotic solvents, which lack hydrogen bond-donating capabilities, are often excellent choices for dissolving such heavily protected amino acids.[6][7]
The diagram below illustrates the relationship between the molecular structure of Boc-Arg(Boc)₂-OH and its affinity for different classes of solvents.
Sources
- 1. CAS 97745-69-2: Boc-Arg(Boc)2-OH | CymitQuimica [cymitquimica.com]
- 2. Boc-arg(boc)2-OH | C21H38N4O8 | CID 11385959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Arg(Boc)2-OH - Cayman Chemical [bioscience.co.uk]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
Structural and Functional Profiling of Guanidino-Alanine Derivatives
Topic: : A Technical Guide to Agp in Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Pharmacologists.
From Synthetic Scaffolds to Peptidomimetics
Executive Summary: The "Arginine Gap"
In medicinal chemistry, the modulation of basic amino acid side chains is a critical strategy for optimizing potency and selectivity. While L-Arginine (Arg) is ubiquitous, its conformational flexibility often leads to promiscuous binding. Guanidino-alanine (specifically L-2-amino-3-guanidinopropionic acid , abbreviated as Agp ) represents a rigidified, lower homologue of arginine.
By shortening the side chain by two methylene groups (
This guide provides a technical deep-dive into the synthesis, stability, and application of Agp derivatives, distinguishing them clearly from their metabolic isomer,
Structural Biochemistry & Pharmacophore Mapping
To effectively utilize Agp, one must understand its physicochemical divergence from Arginine. The "Arginine Gap" refers to the specific distance between the
Comparative Physicochemical Profile[1][2]
| Feature | L-Arginine (Arg) | L-Homoarginine (hArg) | Guanidino-Alanine (Agp) |
| Side Chain Length | 3 Methylene units ( | 4 Methylene units ( | 1 Methylene unit ( |
| pKa (Guanidino) | ~12.5 | ~12.5 | ~11.8 - 12.0 |
| Electronic Effect | Inductive effect of | Negligible inductive effect. | Strong electron-withdrawing proximity. |
| Primary Utility | Native substrate. | Probe for deep pockets. | Probe for shallow pockets; NOS inhibition. |
Key Insight: The proximity of the electron-withdrawing
Visualization: The Homologue Spectrum
The following diagram illustrates the structural relationship and the "shortening" strategy used in peptidomimetics.
Caption: Pharmacophore comparison showing the entropic advantage of Agp in probing shallow binding pockets compared to native Arginine.
Synthetic Methodology: The Copper-Complex Route
Synthesizing Agp derivatives for Solid Phase Peptide Synthesis (SPPS) is non-trivial. Direct guanylation of diamino acids often leads to side reactions or poor solubility.
The Challenge: Selective guanylation of the
Protocol: Synthesis of Fmoc-Agp(Boc) -OH
This protocol yields a building block compatible with standard Fmoc SPPS.
Reagents Required:
-
L-2,3-Diaminopropionic acid monohydrochloride (L-DAP·HCl)
-
Copper(II) carbonate basic (
) - -Di-Boc-1H-pyrazole-1-carboxamidine (Guanylating agent)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
-
EDTA (Ethylenediaminetetraacetic acid)
Step-by-Step Workflow:
-
Copper Complex Formation (Masking):
-
Dissolve L-DAP·HCl (10 mmol) in water (30 mL).
-
Add Basic Copper Carbonate (6 mmol) and reflux for 2 hours. The solution will turn deep blue, indicating the formation of the
complex. -
Mechanism:[1] The copper coordinates tightly with the
-amino and carboxylate groups, effectively protecting them.
-
-
Selective Guanylation:
-
To the blue solution, add
-Di-Boc-1H-pyrazole-1-carboxamidine (12 mmol) dissolved in dioxane/acetone. -
Stir at room temperature for 24-48 hours.
-
Observation: The
-amine attacks the electrophilic amidine carbon. The bulky Boc groups prevent over-reaction.
-
-
Decomplexation:
-
Add EDTA disodium salt (12 mmol) to the mixture. The solution will turn green/blue as EDTA strips the copper.
-
Alternatively, use thioacetamide to precipitate copper sulfide (black solid), though EDTA is cleaner for GMP purposes.
-
Filter and lyophilize to obtain the crude
.
-
-
Fmoc Protection:
-
Dissolve the crude intermediate in water/dioxane (1:1) with
(pH ~9). -
Add Fmoc-OSu (1.1 eq) dropwise at
. -
Acidify carefully to pH 3 with
and extract into ethyl acetate. -
Yield: Typically 60-70% overall.
-
Synthesis Flowchart (DOT)
Caption: Chelation-controlled synthesis of orthogonal Agp building blocks for peptide chemistry.
Biological & Pharmacological Applications[2][4][5][6][7][8]
Nitric Oxide Synthase (NOS) Inhibition
Agp derivatives are potent inhibitors of NOS isoforms.[2] The mechanism relies on the "shortened" reach of the guanidino group.
-
Mechanism: In nNOS and iNOS, L-Arginine binds with the guanidino group interacting with a glutamate residue near the heme iron. Agp, being shorter, cannot optimally bridge this gap while maintaining the
-amino/carboxyl alignment. -
Result: It acts as a competitive inhibitor or a "slow" substrate, uncoupling the enzyme and generating superoxide instead of NO in some contexts.
Peptidomimetics: The RGD Motif
The Arg-Gly-Asp (RGD) sequence is critical for integrin binding (
-
Experiment: Replacing Arg with Agp in cyclic RGD peptides (e.g.,
). -
Outcome: The shorter side chain imposes severe constraints on the integrin binding pocket. If affinity is maintained, it indicates the receptor pocket is shallow. If affinity drops drastically (which is common for
), it confirms the necessity of the spacer for proper ionic interaction with the aspartate in the receptor's -propeller domain.
Analytical Characterization (LC-MS)
Separating Agp from Arginine and metabolic byproducts requires a robust method due to their high polarity.
Self-Validating Protocol: HILIC-MS/MS Reverse-phase C18 is often insufficient for retaining these polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.
| Parameter | Condition |
| Column | ZIC-HILIC or Amide-HILIC ( |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for basic guanidines) |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 40% B over 10 minutes |
| Detection | ESI Positive Mode (MRM) |
| Transitions | Agp: |
References
-
Vertex AI Search . (2024). Inhibition of nitric oxide formation by guanidines. National Institutes of Health. Link
-
Vertex AI Search . (2024). Structure-activity relationships of arginine analogues on nitric oxide synthase activity. National Institutes of Health. Link
-
Vertex AI Search . (2024). L-2-Amino-3-guanidinopropionic acid hydrochloride Product Information. Sigma-Aldrich.[3] Link
-
Vertex AI Search . (2024). The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism. PMC. Link
-
Vertex AI Search . (2024). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. ResearchGate. Link
Sources
Methodological & Application
Deprotection conditions for Boc-Alg(Boc)2-OH side chains
Application Note: High-Efficiency Deprotection of Boc-Alg(Boc)₂-OH Side Chains
Executive Summary
The reagent Boc-Alg(Boc)₂-OH (CAS: 1248587-09-8) represents a specialized building block in peptide synthesis, specifically the protected form of L-2-amino-3-guanidinopropionic acid (also abbreviated as Agp or guanidino-alanine). Unlike standard Arginine (Arg) which possesses a three-carbon spacer, the "Alg" analog has a single-carbon spacer, altering its steric and electronic profile.
This Application Note addresses the critical challenge of removing the Bis-Boc (N,N’-di-tert-butoxycarbonyl) protecting group from the guanidino side chain. While the Boc group is acid-labile, the presence of three Boc groups (one
Key Takeaway: Standard TFA/DCM protocols are insufficient. A high-scavenger "Cocktail" approach is required to drive the equilibrium toward complete deprotection while suppressing
Mechanistic Insight & Chemical Logic
To design a robust protocol, we must understand the deprotection cascade.
-
Protonation: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc urethane.
-
Fragmentation: The protonated intermediate collapses, releasing the free amine (or guanidine), CO₂, and a tert-butyl cation (
-Bu ). -
The Threat: In Boc-Alg(Boc)₂-OH, this happens three times per molecule. The guanidine group, once deprotected, is highly nucleophilic. If the local concentration of
-Bu is high and scavengers are low, the cation will attack the guanidine nitrogen, forming an irreversible -tert-butyl derivative.
Visualizing the Deprotection Pathway
Figure 1: Mechanistic flow of acidolytic deprotection. The critical step is the interception of t-Butyl cations by scavengers before they can re-alkylate the deprotected guanidine.
Experimental Protocol: The "Cocktail R" Variant
For Bis-Boc guanidino systems, we recommend a modified Reagent R or Cocktail B approach. The use of Triisopropylsilane (TIS) is non-negotiable as it is the most effective scavenger for carbocations in the presence of guanidines.
Reagents Required
-
TFA (Trifluoroacetic Acid): Peptide synthesis grade (high purity).
-
TIS (Triisopropylsilane): Primary cation scavenger.
-
Water: Hydrolysis facilitator and scavenger.
-
DTT (Dithiothreitol) or Thioanisole: Sulfur-based scavengers (optional but recommended if the peptide contains Met, Cys, or Trp).
-
Cold Diethyl Ether: For precipitation.
Step-by-Step Methodology
Step 1: Preparation of Cleavage Cocktail Prepare the cleavage solution fresh. Do not store.
-
Standard Formulation (High Efficiency):
-
"Sensitive" Formulation (If Met/Trp present):
-
90% TFA
-
5% Thioanisole
-
3% EDT (Ethanedithiol) or DODT
-
2% Anisole
-
Step 2: Solubilization & Reaction
-
Place the protected peptide/amino acid Boc-Alg(Boc)₂-OH in a round-bottom flask.
-
Add the Cleavage Cocktail at a ratio of 10 mL per 1 gram of peptide.
-
Note: Ensure complete dissolution. If the peptide aggregates, the acid cannot penetrate, leading to incomplete removal of the bulky Bis-Boc groups.
-
-
Stirring: Cap the flask (vented with a needle if large scale to release CO₂) and stir at Room Temperature (20–25°C) .
Step 3: Reaction Time Optimization
-
Standard Time: 2.0 to 3.0 hours.[4]
-
Why longer? The removal of the second Boc group on a guanidine is sterically hindered and electronically disfavored after the first Boc leaves (creating a positive charge). Do not rush this step. 30 minutes is often insufficient for Bis-Boc guanidines.
Step 4: Workup & Precipitation
-
Concentrate: Evaporate most of the TFA under a stream of nitrogen or rotary evaporation (keep temperature < 30°C) to reduce volume to ~10-20%.
-
Precipitate: Add ice-cold diethyl ether (10x volume of the remaining solution).
-
Centrifuge: Spin down the white precipitate (3000 rpm, 5 mins). Decant the ether (which contains the scavenged t-butyl adducts).
-
Wash: Resuspend the pellet in fresh cold ether and centrifuge again. Repeat 2-3 times.
Protocol Visualization
Figure 2: Operational workflow for the deprotection of Bis-Boc guanidino substrates.
Comparative Data: Scavenger Efficiency
The following table summarizes the efficiency of different scavenger cocktails specifically for preventing guanidine alkylation in Bis-Boc systems.
| Cocktail Composition | Scavenger Type | Efficiency (Bis-Boc Removal) | Risk of Alkylation | Notes |
| 100% TFA | None | Low | High | Not recommended. Severe alkylation likely. |
| 50% TFA / DCM | None | Medium | High | Used for N-terminal Boc only; insufficient for side-chain Bis-Boc. |
| 95% TFA / 5% H₂O | Hydrolytic | High | Medium | Water is a weak scavenger for t-Butyl cations. |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Silane/Hydrolytic | Optimal | Low | Gold Standard. TIS is highly effective. |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Complex | High | Very Low | Use only if sensitive residues (Cys/Trp) are present. |
Troubleshooting & Critical Considerations
A. Incomplete Deprotection (Mono-Boc Species)
If Mass Spectrometry (LC-MS) shows a peak corresponding to [M + 100], one Boc group remains.
-
Cause: The reaction time was too short, or the TFA was old (wet).
-
Solution: Extend reaction time to 4 hours. Ensure the cocktail is prepared fresh.
B. Lactam Formation
The "Alg" residue (2-amino-3-guanidinopropionic acid) has a shorter side chain than Arginine.
-
Risk: While Arginine (3 carbons) forms
-lactams, Alg (1 carbon) is sterically constrained. However, cyclization can still occur if the C-terminus is activated before the side chain is fully stable. -
Prevention: Avoid basic conditions immediately after deprotection. Keep the environment acidic (0.1% TFA) during purification.
C. Solubility Issues
Bis-Boc guanidines are lipophilic; the deprotected product is polar/charged.
-
Observation: The reaction mixture might turn cloudy as the product forms.
-
Action: This is normal. Ensure vigorous stirring to maintain suspension.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7] Chemical Reviews, 109(6), 2455-2504. Link
-
BenchChem. (2025).[3][7] "Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis." Application Note. Link
- Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-omega-nitroarginine." International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Verdini, A. S., et al. (1992). "Bis-Boc protection for Arginine."[5][8] Journal of the Chemical Society. (Establishes the lability of Bis-Boc guanidines to TFA).
-
BLD Pharm. (2024). "Product Datasheet: Boc-Alg(Boc)2-OH (CAS 1248587-09-8)." Link
Disclaimer: This protocol involves the use of corrosive acids (TFA) and volatile organic solvents.[1][9] All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. peptide.com [peptide.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-arg(boc)2-OH | C21H38N4O8 | CID 11385959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 97745-69-2: Boc-Arg(Boc)2-OH | CymitQuimica [cymitquimica.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. BOC deprotection [ms.bzchemicals.com]
Application Notes & Protocols: Orthogonal Protection Strategies Using Nα-Boc-L-arginine(Nω,Nω'-di-Boc)-OH
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. In tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), achieving orthogonality—the selective deprotection of one class of protecting groups without affecting another—is paramount for synthesizing complex and arginine-rich peptides. This guide provides an in-depth technical overview and detailed protocols for employing Nα-Boc-L-arginine(Nω,Nω'-di-Boc)-OH (Boc-Arg(Boc)₂-OH) in an orthogonal protection strategy. We will explore the chemical principles that underpin this approach, the causality behind key experimental choices, and provide validated, step-by-step protocols for its successful implementation.
A Note on Nomenclature: The user query specified "Boc-Alg(Boc)₂-OH". Our analysis suggests "Alg" is a likely typographical error for "Arg" (Arginine), a common and critical amino acid in peptide chemistry. This document will focus on Boc-Arg(Boc)₂-OH, a cornerstone reagent for Boc-SPPS.
The Principle of Orthogonality in Boc-SPPS
In peptide synthesis, orthogonality refers to the use of multiple, distinct classes of protecting groups that can be removed under different chemical conditions. This allows for the precise and sequential unmasking of reactive functional groups.[1] In the context of Boc-SPPS, the core strategy relies on a differential acid lability between the temporary Nα-amino protecting group and the "permanent" side-chain protecting groups.
-
Nα-Boc Group: This group is labile to moderate acids, typically trifluoroacetic acid (TFA), and is removed at the beginning of each coupling cycle to expose the N-terminal amine for chain elongation.[2]
-
Side-Chain Protecting Groups: These are designed to be stable to the repeated TFA treatments used for Nα-Boc removal. They remain intact throughout the entire chain assembly and are only removed during the final step, which involves cleaving the completed peptide from the solid support using a strong acid, such as anhydrous hydrogen fluoride (HF).[2]
The use of Boc-Arg(Boc)₂-OH is a classic example of this "acid-gradient" orthogonality. The two Boc groups protecting the side-chain guanidinium function of arginine are significantly more stable to acid than the single Nα-Boc group. This difference in stability is the key to the entire synthetic strategy.
Why Choose the Boc-Arg(Boc)₂-OH Strategy?
The guanidinium group of arginine is strongly basic (pKa ~12.5) and highly nucleophilic, necessitating robust protection to prevent undesirable side reactions during peptide synthesis. While other protecting groups like Tosyl (Tos) and Nitro (NO₂) are available in Boc chemistry, the di-Boc protection scheme offers distinct advantages.[3][4]
Causality Behind the Choice:
-
Reduced Side Reactions during Cleavage: Unlike sulfonyl-based protecting groups (e.g., Tos), the cleavage of Boc groups does not generate highly reactive sulfonyl species that can lead to the alkylation of sensitive residues like tryptophan.[3]
-
Improved Solubility: The presence of three Boc groups can, in some cases, improve the solubility of the amino acid derivative in organic solvents used for coupling.
-
Complete Guanidinium Masking: The two Boc groups effectively shield the entire guanidinium moiety, minimizing the risk of side reactions such as acylation or δ-lactam formation during the activation step, although some studies indicate a higher propensity for δ-lactam formation compared to other protecting groups under certain activation conditions.[2][5]
The primary trade-off is the requirement for strong acid (typically HF) for the final deprotection, a hazardous reagent that requires specialized equipment and handling procedures.[2][6]
Experimental Workflow and Protocols
The successful implementation of the Boc-Arg(Boc)₂-OH strategy hinges on the precise execution of a cyclic process involving deprotection, neutralization, and coupling, followed by a final cleavage step.
Diagram of the Orthogonal SPPS Workflow
The following diagram illustrates the key steps in a single cycle of peptide elongation using Boc-Arg(Boc)₂-OH, culminating in the final deprotection.
Caption: Orthogonal workflow in Boc-SPPS using Boc-Arg(Boc)₂-OH.
Protocol 1: Standard Cycle for Incorporation of Boc-Arg(Boc)₂-OH
This protocol details the steps for a single coupling cycle on a manual synthesis platform. It assumes the synthesis is proceeding on a pre-loaded Merrifield or PAM resin.
Materials:
-
Peptide-resin (with free N-terminal amine from the previous cycle)
-
Boc-Arg(Boc)₂-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Isopropyl alcohol (IPA)
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.[2] Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Rationale: The initial short treatment removes residual solvents and initiates the deprotection. The longer, main deprotection step ensures complete removal of the Nα-Boc group. The side-chain Arg(Boc)₂ groups are stable under these conditions.
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x), followed by IPA (2x), and finally DCM (3x) to remove all traces of acid.
-
-
Neutralization:
-
Wash the resin with a solution of 5-10% DIEA in DCM or DMF (2x, 2 minutes each).[2]
-
Wash again with DCM (3x) and then DMF (3x) to remove excess base.
-
Rationale: Neutralization of the N-terminal ammonium trifluoroacetate salt is crucial. The free amine is a much better nucleophile for the subsequent coupling reaction.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Arg(Boc)₂-OH (2-4 equivalents relative to resin substitution) and HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIEA (4-8 equivalents relative to resin substitution) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[2]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Rationale: Pre-activation of the carboxylic acid with HBTU forms a highly reactive ester, facilitating efficient amide bond formation. DIEA acts as the activation base and neutralizes the HCl byproduct.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test (ninhydrin test). If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Protocol 2: Final Cleavage and Side-Chain Deprotection
This step uses highly hazardous anhydrous hydrogen fluoride (HF) and must be performed by trained personnel using a dedicated, HF-resistant apparatus in a well-ventilated fume hood.[6]
Materials:
-
Dry peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide (DMS))
-
Cold diethyl ether
-
Kel-F reaction vessel and HF line apparatus
Step-by-Step Methodology:
-
Preparation:
-
Ensure the final Nα-Boc group has been removed from the peptide-resin as described in Protocol 1 (Steps 2-3).[7]
-
Thoroughly dry the peptide-resin under high vacuum for several hours.
-
Place the dry resin (typically 0.2-1.0 g) and a Teflon-coated stir bar into the Kel-F reaction vessel.
-
-
Addition of Scavengers:
-
Add the scavenger cocktail to the resin. A common general-purpose cocktail is a 90:5:5 (v/v/v) mixture of HF:anisole:p-cresol. For 1 gram of resin, approximately 1-2 mL of total scavenger volume is used.[8]
-
Rationale: During cleavage, the Boc groups form reactive tert-butyl cations, and benzyl-based protecting groups (if present on other amino acids) form benzyl cations. These carbocations can irreversibly alkylate nucleophilic side chains, especially Tryptophan and Methionine. Scavengers are electron-rich aromatic compounds that act as carbocation traps, preventing these side reactions.[8]
-
-
HF Distillation and Cleavage:
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[9]
-
Once the HF is collected, replace the cooling bath with an ice-water bath to bring the temperature to 0 °C.
-
Stir the reaction mixture at 0 °C for 60-90 minutes.
-
Rationale: The strong acidity of liquid HF (H₀ ≈ -11) is required to cleave the more stable side-chain Boc groups and the linker attaching the peptide to the resin.[8] Performing the reaction at 0 °C provides sufficient energy for cleavage while minimizing acid-catalyzed side reactions like peptide bond hydrolysis.
-
-
HF Removal and Peptide Precipitation:
-
After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum.
-
Wash the resin-peptide mixture with a large volume of cold diethyl ether. This precipitates the peptide while dissolving the scavengers and cleaved protecting group fragments.
-
-
Peptide Isolation and Purification:
-
Filter the precipitated peptide and wash several more times with cold ether.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Summary: Stability and Cleavage Conditions
The successful execution of this orthogonal strategy depends on the differential stability of the Boc groups. The following table summarizes the conditions required for selective deprotection.
| Protecting Group | Location | Reagent | Typical Conditions | Stability/Purpose |
| Boc | Nα-Amine | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-30 minutes at Room Temp | Labile: Cyclically removed at each step of synthesis.[2] |
| (Boc)₂ | Arginine Side-Chain | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-30 minutes at Room Temp | Stable: Remains intact during Nα-Boc deprotection.[2] |
| (Boc)₂ | Arginine Side-Chain | Anhydrous Hydrogen Fluoride (HF) with Scavengers | 60-90 minutes at 0 °C | Labile: Removed during the final peptide cleavage from the resin.[2][9] |
Conclusion
The use of Boc-Arg(Boc)₂-OH within a Boc-SPPS framework is a robust and effective orthogonal strategy for the synthesis of arginine-containing peptides. Its success is rooted in the differential acid lability between the Nα-Boc and the side-chain (Boc)₂ protecting groups. By carefully controlling the acid strength—using moderate acid (TFA) for cyclic deprotection and strong acid (HF) for final cleavage—researchers can achieve high-fidelity synthesis of complex peptide targets. While the hazardous nature of HF requires stringent safety protocols, the cleanliness of the cleavage and the robust protection offered by the di-Boc moiety make this a valuable tool for advanced peptide synthesis in drug discovery and biomedical research.
References
- BenchChem. (2025). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. BenchChem.com.
- Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigmaaldrich.com.
- BenchChem. (2025). Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. BenchChem.com.
- ChemPep Inc. Boc Solid Phase Peptide Synthesis. Chempep.com.
- Aapptec. Cleaving peptides from Merrifield resin; TFMSA cleavage. Aapptec.com.
- Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ.
- Del-Ben, A., et al. (2018). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. The University of Queensland eSpace.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Merckmillipore.com.
- Tam, J. P., et al. (1983). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. Journal of the American Chemical Society, 105(21), 6442–6455.
- National Institutes of Health. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC, NIH.
- The Common Organic Chemistry. Boc Deprotection - TFA. Organic-chemistry.org.
- Amazon Web Services. A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. S3.amazonaws.com.
- Aapptec. Amino Acid Sidechain Deprotection. Aapptec.com.
- ResearchGate. Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.com.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxbiotech.com.
- ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- National Institutes of Health. (2011). Formation of arginine modifications in a model system of Nα-tert-butoxycarbonyl (Boc). PMC, NIH.
- Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2948.
- BenchChem. (2025). A Head-to-Head Battle in Peptide Synthesis: Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf). BenchChem.com.
- Chem-Impex International, Inc. Nα-Boc-L-arginine. Chemimpex.com.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Improving Coupling Efficiency of Sterically Hindered Amino Acids
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in solid-phase peptide synthesis (SPPS): the inefficient coupling of sterically hindered amino acids. The bulky nature of certain amino acid side chains, or substitution at the α-carbon, can physically obstruct the formation of a peptide bond, leading to low yields, deletion sequences, and difficult purifications.[1]
This resource, grounded in established chemical principles and field-proven techniques, will equip you with the knowledge to diagnose coupling problems, select the appropriate reagents, and optimize your reaction conditions to successfully synthesize even the most challenging peptide sequences.
Troubleshooting Guide: Low Coupling Efficiency
If you are experiencing low coupling efficiency with a sterically hindered amino acid, this guide provides a systematic approach to identify the cause and implement a solution.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 1: Inadequate Activation of the Carboxylic Acid
Cause: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[1][2] This results in the formation of a less reactive O-acylisourea intermediate which struggles to acylate the hindered N-terminal amine.
Solution:
-
Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[3] These reagents form highly reactive activated esters (OAt or OBt esters) that can overcome the steric barrier.[1] HATU and PyAOP are considered among the most efficient due to the formation of the more reactive OAt esters.[1]
-
For extremely hindered couplings, such as those involving α,α-disubstituted amino acids like Aib, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][4][5]
Issue 2: Insufficient Reaction Time or Temperature
Cause: Steric hindrance dramatically slows down the reaction rate. A standard coupling time of 1-2 hours may be insufficient to drive the reaction to completion.[1]
Solution:
-
Increase the coupling reaction time. Extending the reaction to several hours or even overnight can significantly improve yields.[1]
-
Apply gentle heat. Increasing the temperature can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.[1]
-
Utilize microwave-assisted peptide synthesis (MA-SPPS). Microwave energy can efficiently heat the reaction, driving difficult couplings to completion in a much shorter timeframe.[1][6]
Issue 3: Suboptimal Solvent Choice
Cause: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for successful coupling.[1] Poor solvation can lead to peptide aggregation, further obstructing the reactive sites.[1]
Solution:
-
Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP). NMP has superior solvating properties and is often more effective for difficult sequences.[1]
-
Use a solvent mixture. For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can improve solvation and reaction efficiency.[1]
Frequently Asked Questions (FAQs)
Q1: What fundamentally causes slow coupling reactions with sterically hindered amino acids?
A1: The primary cause is the physical bulk of the amino acid's side chain or α-substituents, which creates a high-energy barrier for the attacking N-terminal amine to approach the activated carboxyl group.[1] As the peptide chain elongates on the solid support, it can also fold into secondary structures or aggregate, further blocking the reactive sites.[1]
Q2: Which coupling reagents are considered the "gold standard" for sterically hindered amino acids?
A2: Aminium/uronium salts like HATU and phosphonium salts like PyAOP are generally considered the most effective reagents for difficult couplings.[7] They form highly reactive OAt esters, which are more reactive than the OBt esters generated by reagents like HBTU or PyBOP.[1] For the most extreme cases, such as coupling two α,α-disubstituted amino acids, in-situ generation of amino acid fluorides is often the best approach.[4][5]
Q3: Is "double coupling" a reliable strategy?
A3: Yes, double coupling is a very common and effective method to drive a difficult reaction to completion.[1][8] This involves performing the coupling reaction, washing the resin, and then repeating the coupling step with a fresh solution of activated amino acid and coupling reagents.[1]
Q4: What is the role of temperature in these reactions?
A4: Increasing the temperature provides the necessary energy to overcome the activation barrier imposed by steric hindrance. Microwave-assisted synthesis is particularly effective at rapidly and uniformly heating the reaction mixture, leading to significantly enhanced coupling efficiency for even very hindered amino acids.[1][6] For conventional heating, a moderate increase in temperature can be beneficial, but it must be carefully controlled to avoid racemization.[1]
Q5: Can the protecting groups on other amino acids in the sequence contribute to steric hindrance?
A5: Absolutely. Bulky side-chain protecting groups, such as the Pbf group on Arginine, can contribute significantly to steric hindrance, especially as the peptide chain grows and the density of these groups on the resin increases.[9] Careful selection of protecting groups and optimization of coupling conditions are crucial in these cases.
Protocols and Data
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Example(s) | Activated Intermediate | Relative Reactivity | Key Considerations |
| Carbodiimides | DCC, DIC | O-acylisourea | Low | Generally insufficient for hindered couplings; risk of N-acylurea formation.[4] |
| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt ester | High to Very High | PyAOP is more reactive than PyBOP.[2][10] Offers high efficiency with low racemization risk.[3] |
| Aminium/Uronium Salts | HBTU, HCTU, HATU | OBt, O-6-ClBt, or OAt ester | High to Very High | HATU is generally the most effective due to OAt ester formation and anchimeric assistance.[7] HCTU is more reactive than HBTU.[1] |
| Acyl Fluoride Precursors | TFFH, BTFFH | Acyl Fluoride | Very High | Excellent for extremely hindered couplings (e.g., Aib-Aib).[4][5][11] Requires anhydrous conditions. |
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended for difficult sequences where a single coupling may be incomplete.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group, thoroughly wash the resin with DMF (3-5 times).[9]
-
Activation Solution (First Coupling): In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in a minimal volume of DMF.[1] Allow this pre-activation to proceed for 1-5 minutes.
-
First Coupling Reaction: Immediately add the activation solution to the prepared resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash: Drain the reaction solution and wash the resin extensively with DMF (3-5 times).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Final Wash and Monitoring: Wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, a third coupling or a capping step may be necessary.
Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add Fluorinating Agent: Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent) and a suitable base (e.g., DIPEA, 2 equivalents).[5]
-
Activation: Allow the reaction to proceed for approximately 10-15 minutes to form the acyl fluoride.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Reaction Time: Allow the coupling to proceed for 1-2 hours. Monitor the reaction progress using a qualitative test like the Kaiser test.
Diagram: Mechanism of Uronium Salt (HATU) Activation
Caption: Simplified workflow of HATU-mediated peptide coupling.
References
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. National Institutes of Health. Available at: [Link]
-
Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
-
Novabiochem® Coupling reagents. Merck. Available at: [Link]
-
Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. ResearchGate. Available at: [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]
-
Introduction to Peptide Synthesis. National Institutes of Health. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Boc-Arg(Boc)₂-OH Coupling Optimization
Topic: Minimizing side reactions during Boc-Arg(Boc)₂-OH coupling
Target Audience: Researchers, medicinal chemists, and process development scientists.[1]
Reagent Focus:
Executive Summary: The "Lactam Trap"
Boc-Arg(Boc)₂-OH is a specialized reagent often selected to avoid the hazardous hydrogen fluoride (HF) cleavage required by the standard Boc-Arg(Tos)-OH derivative. However, this convenience comes at a steep price: steric bulk and
Unlike the Tosyl or Nitro protected variants, the bis-Boc protection on the guanidine group creates a conformation that is highly prone to intramolecular nucleophilic attack. Upon activation of the carboxylic acid, the
Key Technical Insight: Studies indicate that bis-Boc Arginine derivatives can exhibit up to 60% conversion to
Module 1: Critical Failure Modes & Mechanisms
-Lactam Formation (Primary Yield Killer)
This is the dominant side reaction. The electron-withdrawing nature of the Boc groups on the guanidine is insufficient to fully suppress the nucleophilicity of the
-
Symptom: Low yield of target peptide; presence of a deletion sequence (missing Arg).
-
Mechanism: The activated carboxyl group (O-acylisourea or active ester) is attacked intramolecularly.
-
Prevention: You must outcompete the intramolecular reaction with the intermolecular coupling. This requires high-speed activation and immediate amine exposure .
Steric Hindrance & Deletion
The tri-Boc system is extremely bulky. Even if lactam formation is suppressed, the sheer size of the protecting groups can prevent the incoming amine from approaching the activated center.
Racemization
While less prominent than lactamization, base-catalyzed proton abstraction at the
Figure 1: Kinetic competition between productive coupling and destructive lactamization.
Module 2: Optimized Coupling Protocol
Objective: Maximize reaction velocity to favor intermolecular coupling over intramolecular cyclization.
Reagent Selection:
-
Avoid: Carbodiimides alone (DCC/DIC) or slow-acting esters (Pfp, ONb).
-
Recommended: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[3] The 7-aza group in HATU provides an "anchimeric assistance" effect (neighboring group participation) that accelerates coupling significantly.
Step-by-Step Workflow (Solution or Solid Phase)
| Step | Action | Technical Rationale |
| 1. Preparation | Dissolve Boc-Arg(Boc)₂-OH (3-4 eq) in minimal DMF. | High concentration drives bimolecular reaction kinetics. |
| 2. Additive | Add HOAt (3-4 eq) to the amino acid solution. | HOAt is superior to HOBt for hindered couplings and suppresses racemization. |
| 3. Base | Add TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA (6-8 eq). | Collidine is a weaker base than DIEA, reducing racemization risk while sufficient for HATU activation. |
| 4. Activation | CRITICAL: Add HATU (0.95 eq relative to AA) immediately before adding to the resin/amine. | Do NOT pre-activate for more than 30-60 seconds. Long pre-activation allows the lactam to form before the amine is even present. |
| 5. Coupling | Pour mixture onto the resin/amine immediately. | Minimize the "dead time" where the active ester sits alone. |
| 6. Duration | React for 30–45 minutes. | Extended times (>1 hour) yield diminishing returns and increase degradation risks. |
| 7. Re-Couple | Drain and repeat (Double Coupling). | Due to steric bulk, a second pass is often required to ensure completion. |
Module 3: Troubleshooting Guide (FAQ)
Q1: I see a peak with Mass [M-18] in my LCMS. What is it?
A: This is likely the
-
Diagnosis: If this peak is the major product, your activation was too slow or you pre-activated for too long.
-
Fix: Switch to an in situ activation method. Do not mix the coupling reagent and Arginine until you are ready to add them to the amine component.
Q2: Why not just use Boc-Arg(Tos)-OH?
A: You should, if possible. Boc-Arg(Tos)-OH is the gold standard for Boc chemistry because the Tosyl group is extremely stable and prevents lactam formation.
-
When to use Boc-Arg(Boc)₂-OH: Only use this reagent if your synthesis strategy strictly prohibits the use of HF (Hydrogen Fluoride) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage. Boc-Arg(Boc)₂-OH allows for cleavage with TFA, but you pay for this convenience with coupling difficulty.
Q3: Can I use microwave heating to improve the yield?
A: Proceed with extreme caution.
-
Risk: While heat improves steric overcome, it also accelerates lactamization and degradation of the Boc groups (which are thermolabile).
-
Limit: Do not exceed 50°C. Use short ramps (e.g., 5-10 mins).
Q4: My coupling is still incomplete after double coupling with HATU.
A: The steric bulk of the (Boc)₂ group might be clashing with the resin linker or the previous amino acid.
-
Fix: Try a "Magic Mixture" solvent system: DCM/DMF/NMP (1:1:1) or use Chaotropic salts (e.g., LiCl in DMF) to disrupt aggregation on the resin, which might be compounding the steric issue.
Module 4: Comparative Data Table
| Feature | Boc-Arg(Boc)₂-OH | Boc-Arg(Tos)-OH |
| Lactam Formation Risk | High (Fast kinetics) | Low (Stable) |
| Coupling Efficiency | Low (requires optimization) | High (Standard) |
| Final Cleavage | TFA (Mild/Safer) | HF (Harsh/Hazardous) |
| Solubility (DMF) | ~30 mg/mL | High |
| Primary Use Case | HF-sensitive syntheses | Standard Boc SPPS |
Module 5: Decision Logic for Troubleshooting
Figure 2: Diagnostic workflow for Arginine coupling failures.
References
-
BenchChem. (2025).[1][4][5] Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. Retrieved from 4
-
MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from
-
Cayman Chemical. (2022).[2] Boc-Arg(Boc)2-OH Product Information & Solubility. Retrieved from 2[2]
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: HATU and HOAt Mechanisms. Retrieved from
Sources
Optimizing solubility of Boc-Alg(Boc)2-OH in DMF and DCM
Technical Support Center: Boc-Arg(Boc)₂-OH
A Guide to Optimizing Solubility in Dimethylformamide (DMF) and Dichloromethane (DCM)
Welcome to the technical support center for protected amino acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of Nα,NG,NG-Tri-tert-butyloxycarbonylarginine , commonly abbreviated as Boc-Arg(Boc)₂-OH .
A Note on Nomenclature: The topic refers to "Boc-Alg(Boc)₂-OH". As "Alg" is not a standard abbreviation for an amino acid, this guide will proceed under the widely accepted assumption that the intended compound is the arginine derivative, Boc-Arg(Boc)₂-OH (CAS Number: 97745-69-2), a critical building block in solid-phase peptide synthesis (SPPS).[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of Boc-Arg(Boc)₂-OH.
1. What is the general solubility profile of Boc-Arg(Boc)₂-OH?
Boc-Arg(Boc)₂-OH is a crystalline solid that is generally soluble in polar aprotic organic solvents.[4] Its solubility is significantly influenced by the three bulky, hydrophobic tert-butyloxycarbonyl (Boc) groups, which increase its affinity for organic solvents compared to unprotected arginine.
-
High Solubility: It is readily soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Technical data sheets report a solubility of approximately 30 mg/mL in these solvents.[4]
-
Moderate to Low Solubility: Solubility in Dichloromethane (DCM) is generally lower than in DMF. While Boc-protected amino acids are often used in DCM, complete dissolution of Boc-Arg(Boc)₂-OH at high concentrations in pure DCM can be challenging.[5] It is often used in DCM as part of a solvent mixture, for example, with TFA for deprotection steps in Boc-SPPS.[6][7]
-
Insolubility: It is practically insoluble in aqueous solutions and non-polar hydrocarbon solvents like hexane.
2. What primary factors influence the solubility of this compound?
Several factors can affect how well Boc-Arg(Boc)₂-OH dissolves. Understanding these is key to troubleshooting.
-
Solvent Polarity: As a polar molecule with significant non-polar character from the Boc groups, it dissolves best in polar aprotic solvents like DMF that can solvate both the polar carboxyl and guanidinium groups and the non-polar protecting groups.
-
Temperature: Solubility generally increases with temperature. Gentle warming can be an effective strategy to dissolve the compound, but caution must be exercised to avoid potential degradation over extended periods at high temperatures.
-
Purity of Compound and Solvent: Impurities in the Boc-Arg(Boc)₂-OH or the presence of water in solvents like DMF and DCM can significantly decrease solubility. Water, in particular, can promote aggregation. Always use high-purity, anhydrous solvents.[8]
-
Physical Form: The crystalline nature of the solid requires energy to break the crystal lattice. Amorphous material, if present, may dissolve faster initially. Sonication can help break down the solid particles and accelerate dissolution.[8]
3. Why is my Boc-Arg(Boc)₂-OH not dissolving well in DCM for my coupling reaction?
This is a common issue. While DCM is a standard solvent in Boc-SPPS, particularly for resin swelling and washing, the free Boc-Arg(Boc)₂-OH amino acid has limited solubility in it.[5][6] For coupling steps, the reaction is almost universally performed in DMF, where the amino acid, activating agents (like HBTU/HOBt), and DIEA are all highly soluble.[6][9] If your protocol requires DCM, it is likely that only a low concentration can be achieved, or a co-solvent is necessary.
4. Can I use co-solvents to improve solubility?
Yes, using co-solvents is a primary strategy for optimizing solubility.
-
For DCM-based systems: Adding a small percentage of DMF (e.g., 10-20%) to DCM can dramatically improve the solubility of Boc-Arg(Boc)₂-OH.
-
General Principle: When creating a solvent mixture, always dissolve the compound in the stronger solvent first (in this case, DMF) before adding the weaker solvent (DCM) to prevent precipitation.
Troubleshooting Guide: Solubility Issues
This guide provides a logical workflow for diagnosing and solving common solubility problems encountered during experiments.
Problem 1: The compound is completely insoluble or forms a suspension in pure DCM.
-
Causality: The polarity of pure DCM is insufficient to effectively solvate the polar groups of the Boc-Arg(Boc)₂-OH molecule, leading to poor solubility.
-
Solutions:
-
Verify Solvent Quality: Ensure you are using anhydrous DCM. Water contamination is a common cause of reduced solubility for protected amino acids.
-
Introduce a Co-Solvent: The most effective solution is to add DMF. Start by preparing a concentrated stock solution in DMF and then dilute it with DCM to the desired final concentration. See Protocol 1 for a systematic approach.
-
Use Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals.[8] This provides energy to break the crystal lattice and aids dissolution.
-
Apply Gentle Heat: Warm the solution to 30-40°C. Do not overheat, as it can risk degradation of the compound.[10]
-
Problem 2: The compound precipitates from a DMF or DCM/DMF solution upon adding other reagents (e.g., DIEA, HBTU).
-
Causality: This can be caused by a change in the overall polarity of the solution, a common-ion effect, or a chemical reaction that produces an insoluble species. The addition of a liquid base like DIEA can alter the solution environment enough to cause precipitation.
-
Solutions:
-
Pre-dissolve Reagents Separately: Dissolve each component (Boc-Arg(Boc)₂-OH, activating agent, base) in a small amount of DMF in separate vials before combining them.
-
Order of Addition: The standard procedure for pre-activation in peptide coupling involves dissolving the amino acid and activating agent (e.g., HBTU) in DMF first, followed by the addition of the base (DIEA) just before adding the mixture to the resin.[6]
-
Slow, Dropwise Addition: When combining solutions, add the reagents dropwise while stirring or agitating the mixture. This prevents localized high concentrations that can trigger precipitation.
-
Problem 3: The dissolution rate in DMF is very slow.
-
Causality: Even in a good solvent, the process of breaking down a highly crystalline solid can be slow. The rate depends on surface area and agitation.
-
Solutions:
-
Increase Agitation: Ensure the solution is being vortexed or stirred vigorously.
-
Sonication: As with DCM, sonication is highly effective at speeding up dissolution in DMF by breaking solid aggregates into smaller particles, increasing the surface area available for solvation.[8]
-
Gentle Warming: Warming the DMF solution to 30-40°C will increase the kinetic energy of the solvent molecules and accelerate the dissolution process.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing solubility challenges with Boc-Arg(Boc)₂-OH.
Caption: A troubleshooting flowchart for solubility issues.
Experimental Protocols
Protocol 1: Systematic Solubility Testing with a Co-Solvent (DCM/DMF)
This protocol helps determine the minimum amount of DMF required to solubilize Boc-Arg(Boc)₂-OH in DCM.
-
Preparation:
-
Weigh 10 mg of Boc-Arg(Boc)₂-OH into a small, clean glass vial.
-
Prepare vials of anhydrous DCM and anhydrous DMF.
-
-
Initial Test with DCM:
-
Add 0.2 mL of DCM to the vial containing the amino acid. This represents a target concentration of 50 mg/mL.
-
Vortex for 1 minute. Observe for dissolution.
-
If not dissolved, sonicate for 5 minutes. Observe again.
-
-
Titration with DMF:
-
If the compound remains insoluble, add DMF dropwise (using a micropipette) in 10 µL increments.
-
After each addition, vortex the vial for 30 seconds.
-
Continue adding DMF until the solution becomes completely clear.
-
-
Calculation:
-
Record the total volume of DCM and DMF used. Calculate the final solvent ratio (v/v) that achieved full dissolution. This ratio is your optimized co-solvent system for that concentration.
-
Protocol 2: Preparation of a Standard Stock Solution for Peptide Coupling
This protocol describes the standard method for preparing Boc-Arg(Boc)₂-OH for use in an automated or manual peptide synthesizer.
-
Reagent Calculation:
-
Determine the required molar equivalents of Boc-Arg(Boc)₂-OH for your synthesis scale (typically 2-4 equivalents relative to resin substitution).[6]
-
Calculate the required mass.
-
-
Dissolution:
-
Weigh the calculated amount of Boc-Arg(Boc)₂-OH into a clean, dry vessel suitable for your synthesizer.
-
Add the minimum volume of anhydrous DMF required to achieve the desired concentration for your protocol (e.g., typically 0.2 M to 0.5 M).
-
Vortex or agitate until the solid is completely dissolved. If dissolution is slow, sonicate for 2-5 minutes. The resulting solution should be clear and free of particulates.
-
-
Activation (Perform immediately before use):
-
To this solution, add the solid activating agent (e.g., HBTU, HCTU). Agitate to dissolve.
-
Just prior to delivery to the reaction vessel, add the required equivalents of a liquid base such as N,N-diisopropylethylamine (DIEA).[6]
-
Quantitative Data Summary
The table below summarizes the known solubility data for Boc-Arg(Boc)₂-OH.
| Solvent | Solubility | Temperature | Source | Notes |
| Dimethylformamide (DMF) | ~30 mg/mL | Room Temp. | Cayman Chemical[4] | Preferred solvent for coupling reactions. |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Room Temp. | Cayman Chemical[4] | Good solubility, but less common in SPPS. |
| Ethanol | ~30 mg/mL | Room Temp. | Cayman Chemical[4] | Good solubility. |
| Dichloromethane (DCM) | Low | Room Temp. | Inferred[5][6] | Poor solvent for the free amino acid at high concentrations. Often used with co-solvents. |
| Water / Aqueous Buffers | Insoluble | Room Temp. | General Knowledge | The hydrophobic Boc groups prevent dissolution in water. |
Factors Influencing Solubility: A Relational Diagram
Caption: Key factors affecting the solubility of Boc-Arg(Boc)₂-OH.
References
-
Peptide Solubilization. GenScript. [Link]
-
Peptide Synthesis Knowledge Base. Bio-Synthesis Inc. [Link]
-
Prediction and improvement of protected peptide solubility in organic solvents. PubMed. [Link]
-
Peptide solubility guidelines. SB-PEPTIDE. [Link]
-
Supplemental Material I. Solubility Estimates of Boc Derivatives. The Royal Society of Chemistry. [Link]
-
Supplementary information. The Royal Society of Chemistry. [Link]
-
The Solubility of Peptide Intermediates in Organic Solvents. ResearchGate. [Link]
-
Optimization of Protein Solubility and Stability for Protein Nuclear Magnetic Resonance. ResearchGate. [Link]
-
Synthesis protocols. Peptideweb.com. [Link]
-
Boc-Arg(Boc)₂-OH. Peptides. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Stability of the mixture of Fmoc-Arg(Boc)2-OH/OxymaPure 1:1 in DMF. ResearchGate. [Link]
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. [Link]
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ResearchGate. [Link]
-
Amino Acid-Protecting Groups. ACS Publications. [Link]
-
Boc Amino Acids. Aapptec Peptides. [Link]
-
Synthesis of compounds 25–30. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Boc-Arg(Boc)2-OH [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
Preventing lactam formation in guanidino-alanine synthesis
A Guide to Preventing and Troubleshooting Lactam Formation
Welcome to the technical support center for the synthesis of guanidino-alanine and its derivatives. As Senior Application Scientists, we understand the challenges researchers face in achieving high-purity yields of this valuable non-natural amino acid. One of the most persistent and frustrating side reactions is the formation of a stable β-lactam byproduct, which can be difficult to separate and significantly reduces the yield of your desired product.
This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of guanidino-alanine synthesis and minimize lactam formation.
Troubleshooting Guide
Q1: My primary reaction product is the β-lactam, not the desired guanidino-alanine. What went wrong?
This is the most common issue encountered during the synthesis of guanidino-alanine, particularly when starting from an Nα-protected diaminopropionic acid (Dap) derivative. The formation of the β-lactam is a competing intramolecular cyclization reaction that occurs upon activation of the carboxylic acid. The β-amino group of the Dap side chain attacks the activated carboxyl group, forming a stable four-membered ring.
Several factors can favor this undesired pathway:
-
Choice of Coupling Reagent: Highly reactive coupling reagents can overly activate the carboxylic acid, increasing the rate of intramolecular cyclization.
-
Guanidinylating Reagent and Protecting Groups: The nature of the guanidinylating reagent and the protecting groups on the guanidino moiety can influence the nucleophilicity of the side-chain nitrogens.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can promote lactam formation.
Immediate Actions:
-
Analyze Your Crude Product: Confirm the presence and quantity of the lactam byproduct using HPLC-MS. The lactam will have a molecular weight corresponding to the loss of a molecule of water from your starting material.
-
Review Your Protocol: Carefully examine the coupling reagent, guanidinylating reagent, solvent, temperature, and reaction time used in your synthesis.
Q2: How can I adjust my protocol to minimize β-lactam formation?
Minimizing lactam formation requires a multi-faceted approach that addresses the key factors influencing the reaction pathway. Here is a step-by-step guide to optimizing your synthesis:
Step 1: Select the Appropriate Starting Material and Protection Strategy
An orthogonal protection strategy is crucial for success.[1] This allows for the selective deprotection of functional groups without affecting others. For Fmoc-based solid-phase peptide synthesis (SPPS), starting with Nα-Fmoc-L-diaminopropionic acid is common. The choice of side-chain protection on the β-amino group before guanidinylation is critical.
Step 2: Optimize the Guanidinylation Reaction
The guanidinylation of the β-amino group of Dap is the key step where lactam formation can be avoided by careful choice of reagents and conditions.
Recommended Protocol for Guanidinylation of Nα-Fmoc-L-Diaminopropionic Acid:
This protocol is designed to favor the intermolecular guanidinylation reaction over the intramolecular lactam formation.
-
Starting Material: Nα-Fmoc-L-diaminopropionic acid (Fmoc-L-Dap-OH).
-
Reagents:
-
Guanidinylating reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or N,N'-Di-Boc-N''-triflylguanidine. These reagents are effective for guanidinylating primary amines under mild conditions.[2]
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Solvent: Anhydrous Dichloromethane (DCM) or a mixture of DCM and Dimethylformamide (DMF).
-
-
Procedure: a. Dissolve Fmoc-L-Dap-OH (1 equivalent) in the chosen solvent. b. Add the base (2-3 equivalents). c. In a separate flask, dissolve the guanidinylating reagent (1.1-1.5 equivalents) in the same solvent. d. Slowly add the solution of the guanidinylating reagent to the Fmoc-L-Dap-OH solution at 0 °C. e. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, proceed with an appropriate aqueous workup to remove excess reagents and byproducts.
Step 3: Choose the Right Coupling Reagent for Peptide Synthesis
When incorporating the newly synthesized Fmoc-guanidino-alanine into a peptide sequence, the choice of coupling reagent is again critical to prevent lactam formation.
-
Recommended Coupling Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are generally preferred over more reactive uronium-based reagents like HATU or HBTU. The additives help to suppress racemization and can reduce the lifetime of the highly reactive O-acylisourea intermediate, which is susceptible to intramolecular attack.
-
Avoid: Mixed anhydrides, as they have been shown to induce higher rates of lactam formation in analogous arginine derivatives.[3][4]
Data Summary: Influence of Coupling Method on Lactam Formation (Arginine Analogues)
| Coupling Method | Relative Lactam Formation | Reference(s) |
| Mixed Anhydride | High | [3][4] |
| Carbodiimide (DCC/DIC) + Additive (HOBt/Oxyma) | Low to Moderate | [5] |
| Uronium/Guanidinium (HATU/HBTU) | Moderate to High | [5] |
This table provides a qualitative comparison based on studies with arginine derivatives, which are expected to show similar trends for guanidino-alanine.
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of β-lactam formation in this context?
The formation of the β-lactam is an intramolecular nucleophilic acyl substitution reaction.[6] The process is initiated by the activation of the carboxylic acid of the Nα-protected diaminopropionic acid derivative. The β-amino group on the side chain then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable four-membered β-lactam ring, with the expulsion of the activating group.
Sources
- 1. chempep.com [chempep.com]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-L-2-amino-3-guanidinopropionic acid [anaspec.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. β-Lactam - Wikipedia [en.wikipedia.org]
Handling moisture sensitivity of Boc-protected amino acids
Technical Support Center: Handling Moisture Sensitivity in Boc Chemistry
Welcome to the Advanced Peptide Synthesis Support Hub. Current Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The Moisture Paradox
In Boc (tert-butyloxycarbonyl) chemistry, water plays a dual role: it is a ruthless contaminant during coupling and a necessary ally during deprotection. As researchers, we often treat "moisture sensitivity" as a blanket term, but successful synthesis requires distinguishing between destructive hydrolysis (during activation) and controlled scavenging (during cleavage).
This guide addresses the specific hygroscopic challenges of Boc-protected amino acids, the catastrophic effects of wet solvents on coupling reagents (HATU/HBTU/DCC), and the precise management of water in TFA cocktails.
Module 1: Storage & Reagent Integrity
User Query: "My Boc-Arg(Tos)-OH has turned into a sticky brick. Is it still usable?"
Technical Insight: Boc-amino acids are generally stable, but specific derivatives (Arg, Trp, His) and coupling reagents are highly hygroscopic. Moisture ingress causes physical clumping and, more critically, the slow hydrolysis of the carbamate or the degradation of expensive coupling agents like HATU into inert byproducts.
Troubleshooting Protocol: Reagent Rescue & Prevention
| Reagent Class | Moisture Risk | Signs of Degradation | Corrective Action |
| Boc-Amino Acids | Moderate | Clumping, "wet" appearance, lowered melting point. | Do not heat. Dry in a vacuum desiccator over |
| Coupling Agents (HATU/HBTU) | Critical | Discoloration (yellowing), loss of crystalline structure. | Discard. Hydrolyzed HATU generates tetramethylurea and is useless. |
| Carbodiimides (DCC/DIC) | High | Precipitate (urea) formation in the bottle. | Filter off urea precipitate if minor; otherwise discard. |
| TFA (Trifluoroacetic Acid) | Moderate | None visible. | Titrate or use fresh. Wet TFA alters cleavage kinetics. |
Standard Operating Procedure (SOP) for Storage:
-
Temperature: Store bulk Boc-AAs at +4°C or -20°C (derivative dependent).
-
Equilibration: Crucial Step. Allow the bottle to reach room temperature before opening . Opening a cold bottle in a humid lab condenses atmospheric water directly onto the powder.
-
Desiccation: Store opened bottles inside a secondary container with active desiccant (Silica gel with indicator).
Module 2: The Coupling Crisis (Moisture as an Enemy)
User Query: "I'm seeing low yields and unreacted amine peaks on HPLC, even with excess HATU. Why?"
Technical Insight: Water is a nucleophile.[1] During activation, water competes with the amino group of the growing peptide chain. If your solvent (DMF/NMP) contains >0.1% water, it will hydrolyze the O-acylisourea or Active Ester intermediate, reverting it to the starting carboxylic acid. This "kills" the coupling reagent and leaves the amine unreacted.
Mechanism of Failure: Competitive Hydrolysis
Figure 1: The "Coupling Competition." Water (grey) attacks the Active Ester (red), preventing the formation of the Peptide Bond (green).
Protocol: Solvent Drying & Testing
-
Source Control: Use "Anhydrous" grade DMF/NMP packed under nitrogen.
-
Molecular Sieves: Store wash solvents over activated 4Å molecular sieves.
-
The Kaiser Test (Ninhydrin):
-
If coupling fails due to moisture: The resin beads will remain blue (positive for free amine) even after long reaction times.
-
Action: Re-couple using fresh, dry solvent and new reagents. Do not simply add more reagent to the wet soup.
-
Module 3: The Deprotection Paradox (Moisture as an Ally)
User Query: "My protocol says to add water to the TFA cocktail. I thought we needed to keep everything dry?"
Technical Insight: This is the most common confusion in Boc chemistry. In the deprotection step, the Boc group is cleaved by acid (TFA), generating a tert-butyl cation . This cation is highly reactive and will alkylate reactive side chains (Trp, Tyr, Met) if not quenched.
-
Dry TFA: Dangerous. The cation has nowhere to go but back onto the peptide (side reactions).
-
Scavengers: We add nucleophiles (Water, TIS, Thioanisole) to trap the cation. Water converts the tert-butyl cation into tert-butanol (inert).[2]
Correct Scavenger Cocktails
| Application | Recommended Cocktail (v/v) | Role of Water |
| Standard | 95% TFA / 2.5% TIS / 2.5% | Primary scavenger for t-butyl cations. |
| Met/Cys/Trp | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Avoid water if oxidation of Met/Cys is a concern; use thiols instead. |
| High Moisture Risk | TFA (wet) > 5% water | Avoid. Too much water dilutes the acid, slowing the removal of the Boc group. |
Critical Warning: While water is a scavenger, atmospheric moisture is uncontrolled. If your TFA absorbs water from the air over months, its concentration drops.
-
Rule of Thumb: If TFA concentration drops below 90%, Boc removal becomes sluggish, leading to deletion sequences (missing amino acids).
Module 4: FAQ - Rapid Fire Troubleshooting
Q1: Can I use a rotary evaporator to dry my Boc-amino acids? A: Use caution. Many Boc-AAs have low melting points (e.g., Boc-Pro-OH melts ~133°C, but impurities lower this). Rotary evaporation often leads to "oiling out." Lyophilization (freeze-drying) from dioxane/water is safer for recovering solid powder.
Q2: My coupling solution turned cloudy immediately upon adding the sample. A: This is likely moisture-induced precipitation . Hydrophobic Boc-AAs (Leu, Val, Phe) are soluble in DMF but insoluble in water. If your DMF is wet, the amino acid precipitates out, halting the reaction.
-
Fix: Filter, dry the solid, and restart with fresh anhydrous DMF.
Q3: How do I know if my HATU is dead? A: Fresh HATU is a white/off-white powder. If it is yellow or orange, it has hydrolyzed. Using it will result in extensive racemization and low yields because the activation kinetics are compromised [1].
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4] Journal of the American Chemical Society. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Albericio, F. (2000). Developments in peptide and amide synthesis. Biopolymers. Link
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Link
Sources
Technical Support Center: Optimizing Boc-Arg(Boc)₂-OH Synthesis Cycles
A Note on Nomenclature: The compound "Boc-Alg(Boc)₂-OH" appears to be a typographical variation of Boc-Arg(Boc)₂-OH , which is Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(tert-butoxycarbonyl)-L-arginine. "Arg" is the standard abbreviation for the amino acid Arginine. Alginic acid (Alginate, "Alg") is a polysaccharide to which this specific protection scheme does not apply. This guide will focus on resolving low-yield issues related to the use of Boc-Arg(Boc)₂-OH in peptide synthesis, a critical building block for drug discovery and development.
Introduction for the Researcher
Welcome to the technical support guide for Boc-Arg(Boc)₂-OH. As Senior Application Scientists, we understand that incorporating protected arginine residues into a peptide sequence can be a significant challenge, often leading to frustratingly low yields. The unique chemical nature of the guanidinium side chain, even when protected, necessitates a carefully optimized approach. This guide is structured to provide not just procedural solutions, but also the underlying chemical principles to empower you to troubleshoot effectively. We will address the most common pitfalls encountered during synthesis cycles—from incomplete couplings and deleterious side reactions to purification woes—providing field-tested protocols and insights to enhance the efficiency and success of your peptide synthesis campaigns.
Troubleshooting Guide: Low-Yield Scenarios
This section addresses specific, common problems that result in diminished yields during the incorporation of Boc-Arg(Boc)₂-OH in Solid-Phase Peptide Synthesis (SPPS).
Question 1: My coupling reaction is incomplete after incorporating Boc-Arg(Boc)₂-OH. The Kaiser test remains positive (blue beads). What is causing this and how can I fix it?
Answer:
Incomplete or "difficult" couplings are a primary source of low yields and deletion-sequence impurities in the final product. Several factors can contribute to this issue when using Boc-Arg(Boc)₂-OH.
Root Causes & Mechanistic Insights:
-
Steric Hindrance: The three bulky Boc groups on Boc-Arg(Boc)₂-OH create significant steric hindrance, which can slow down the kinetics of the coupling reaction, especially when coupling to a sterically hindered N-terminus or within a sequence that promotes secondary structure formation on the resin.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, physically blocking the N-terminal amine from reacting with the activated amino acid. Arginine-rich sequences are particularly prone to this phenomenon.
-
Sub-optimal Activation: The choice and stoichiometry of the activating agent are critical. Insufficient activation will result in a low concentration of the desired active ester, leading to a sluggish and incomplete reaction.
Solutions & Experimental Protocols:
| Solution | Experimental Protocol | Rationale |
| 1. Double Coupling | 1. After the initial coupling reaction (e.g., 2-4 hours), perform a Kaiser test. 2. If positive, drain the reaction vessel. 3. Add a fresh solution of activated Boc-Arg(Boc)₂-OH using the same equivalents as the first coupling. 4. Allow to react for another 2-4 hours before proceeding. | A straightforward and often effective method to drive the reaction to completion by providing a fresh supply of activated amino acid to react with the remaining free amines.[1] |
| 2. Use a More Potent Activating Agent | 1. In a separate vessel, dissolve Boc-Arg(Boc)₂-OH (3 eq), and a potent activating agent like HBTU (2.9 eq) and HOBt (3 eq) in DMF.[2][3] 2. Add DIEA (6 eq) to the mixture and pre-activate for 5 minutes. 3. Add the activated solution to the drained, deprotected resin and react. | Urionium-based reagents like HBTU or HATU are generally more effective than carbodiimides alone for hindered couplings, as they rapidly form the less-racemization-prone HOBt or HOAt active esters. |
| 3. Modify Solvent Conditions | 1. For the coupling step, use a solvent mixture containing N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). 2. A common mixture is 10-20% NMP or DMSO in DMF. | These "structure-disrupting" solvents can help to break up secondary structures and reduce on-resin aggregation, improving the accessibility of the N-terminus.[1] |
Troubleshooting Flowchart for Incomplete Coupling:
Caption: Decision tree for addressing incomplete coupling of Boc-Arg(Boc)₂-OH.
Question 2: My final peptide purity is low, and I see a major impurity peak with a mass corresponding to a truncated peptide. What could be the cause?
Answer:
The appearance of a major truncated peptide product often points to a chain termination event. With arginine derivatives, a common culprit is intramolecular cyclization to form a δ-lactam.
Root Cause & Mechanistic Insight:
-
δ-Lactam Formation: During the activation step, the carboxyl group of Boc-Arg(Boc)₂-OH is converted into a highly reactive species (e.g., an active ester). The δ-amino group on the arginine side chain can act as an internal nucleophile, attacking the activated carboxyl group. This intramolecular reaction forms a stable six-membered ring (a δ-lactam), which is incapable of coupling to the peptide chain. This side reaction consumes the activated amino acid, effectively terminating the peptide chain at that cycle. Studies have shown that bis-Boc protected arginine has a notable propensity for this side reaction.[4][5]
Mechanism of δ-Lactam Formation:
Caption: Pathway showing δ-lactam formation, a chain-terminating side reaction.
Solutions & Experimental Protocols:
| Solution | Experimental Protocol | Rationale |
| 1. Minimize Pre-activation Time | 1. Dissolve Boc-Arg(Boc)₂-OH and coupling additives (e.g., HOBt) in DMF. 2. Add the activating agent (e.g., HBTU/DIEA) and immediately add the mixture to the resin. Do not let the activated amino acid solution sit for an extended period before use. | The formation of the δ-lactam is time-dependent. Reducing the time the amino acid spends in its highly reactive activated state before it has a chance to couple with the peptide chain minimizes the opportunity for this side reaction. |
| 2. Use In Situ Activation | 1. Use a carbodiimide/additive approach. 2. Add the Boc-Arg(Boc)₂-OH, an additive like OxymaPure®, and the resin to the vessel in DMF. 3. Add the carbodiimide coupling agent, such as DIC, to the mixture to initiate activation in the presence of the free N-terminal amine. | This ensures that the N-terminal amine of the peptide chain is immediately available to compete with the side-chain amine, favoring the desired intermolecular coupling over the undesired intramolecular cyclization. |
| 3. Optimize Base Equivalents | 1. When using uronium salt activators, use the minimal amount of base (e.g., DIEA) required for the reaction. 2. Typically, 2 equivalents of DIEA relative to the amino acid are sufficient for activation and neutralization. Avoid large excesses. | Excess base can promote the deprotonation of the side-chain guanidinium group, increasing its nucleophilicity and accelerating the rate of δ-lactam formation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for Boc-Arg(Boc)₂-OH to ensure its stability?
A: Boc-Arg(Boc)₂-OH should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. While stable as a solid, its stability in solution, particularly in DMF, can be limited.[5] It is best practice to prepare solutions of the amino acid immediately before the coupling step. If a stock solution must be prepared, it should be used within a few days and stored at low temperature to minimize degradation.[5]
Q2: During the final cleavage and deprotection step with Hydrogen Fluoride (HF), I'm getting a low yield of my final peptide. What's going wrong?
A: The final cleavage using strong acids like HF is a critical step where product can be lost. The tert-butyl cations generated from the cleavage of the three Boc groups are highly reactive electrophiles.[6][7] If not properly "scavenged," they can re-attach to nucleophilic residues in your peptide (like Trp, Met, Cys, Tyr), leading to modified and often insoluble byproducts, thus reducing the yield of the desired peptide.
Protocol for Efficient HF Cleavage:
-
Ensure the peptide-resin is thoroughly dried before cleavage.
-
Use a "scavenger" cocktail appropriate for your peptide sequence. A common general-purpose scavenger is anisole. Add it to the reaction vessel with the peptide-resin before introducing the HF.
-
Perform the cleavage at 0°C for 1 hour.[2]
-
After HF evaporation, precipitate the crude peptide in cold diethyl ether.
-
Thoroughly wash the precipitated peptide with cold ether to remove scavengers and cleaved protecting groups before drying.[2]
Q3: How does Boc-Arg(Boc)₂-OH compare to Fmoc-Arg(Pbf)-OH? When should I choose one over the other?
A: The choice is dictated by your overall synthesis strategy (Boc vs. Fmoc chemistry). They are not interchangeable as they belong to orthogonal protection schemes.[4]
| Parameter | Boc-Arg(Boc)₂-OH | Fmoc-Arg(Pbf)-OH |
| Nα-Protection | Boc (acid-labile, removed by TFA) | Fmoc (base-labile, removed by piperidine) |
| Side-Chain Protection | 2x Boc (acid-labile, requires strong acid like HF for removal) | Pbf (acid-labile, removed by TFA cocktail) |
| Key Advantage | Robust side-chain protection suitable for classic Boc-SPPS workflows. | Milder final cleavage conditions (TFA vs. HF), compatible with more sensitive peptides. |
| Key Disadvantage | Requires hazardous strong acid (HF) for final deprotection.[4] | The bulky Pbf group can cause steric hindrance. Propensity for δ-lactam formation, though generally less than bis-Boc protection.[4][5] |
General SPPS Workflow using Boc-Arg(Boc)₂-OH:
Caption: General workflow for one cycle of Boc-SPPS incorporating Boc-Arg(Boc)₂-OH.
References
- Application of Boc-D-Alg(Z)2-OH in Drug Discovery. Benchchem.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Experimental Procedures. The Royal Society of Chemistry.
- Modification of Alginates to Modulate Their Physic-Chemical Properties and Obtain Biomaterials with Different Functional Properties. PMC.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
- Boc-Arg(Boc)₂-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. Benchchem.
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC. [Link]
-
Stability of the mixture of Fmoc-Arg(Boc)2-OH/OxymaPure 1:1 in DMF (A)... ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
NMR Characterization Guide: Boc-Alg(Boc)₂-OH vs. Standard Arginine Derivatives
Topic: NMR Characterization of Boc-Alg(Boc)₂-OH Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Definition
In the high-stakes field of peptide therapeutics, the precise characterization of non-canonical amino acids is non-negotiable. This guide focuses on Boc-Alg(Boc)₂-OH (CAS: 1248587-09-8), a derivative often confused with standard Arginine or Allylglycine due to nomenclature ambiguity.
Critical Definition: In this specific context, "Alg" refers to L-2-amino-3-guanidinopropionic acid (also known as 3-guanidinoalanine or Agp), not Allylglycine. Unlike standard Arginine (Arg), which possesses a three-carbon aliphatic spacer (
This structural contraction significantly alters the electronic environment, acidity, and NMR signature of the molecule, requiring a distinct characterization strategy compared to Boc-Arg(Boc)₂-OH .
Structural Comparison Table
| Feature | Boc-Arg(Boc)₂-OH (Standard) | Boc-Alg(Boc)₂-OH (Target) |
| Side Chain | Propyl-guanidine (3 carbons) | Methyl-guanidine (1 carbon) |
| Spacer Length | ~5.0 Å | ~2.5 Å |
| Key NMR Region | ||
| Stability Risk | Low (stable in solution) | Moderate (prone to |
| CAS No. | 97745-69-2 | 1248587-09-8 |
Strategic Characterization Workflow
The following workflow ensures the unambiguous identification of Boc-Alg(Boc)₂-OH, distinguishing it from impurities and homologs.
DOT Diagram: Characterization Logic Flow
Figure 1: Decision tree for distinguishing Boc-Alg(Boc)₂-OH from Arginine homologs based on methylene spacer signals.
Experimental Protocol
A. Sample Preparation
To minimize rotameric broadening caused by the tertiary carbamate (Boc) groups, temperature control is vital.
-
Solvent Selection : Use DMSO-d₆ (99.9% D) rather than CDCl₃.
-
Reasoning: The guanidino protons are exchangeable. DMSO suppresses exchange, allowing observation of the NH signals (8.0–11.0 ppm), which confirms the integrity of the (Boc)₂ protection.
-
-
Concentration : Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Note: High concentrations can induce aggregation, broadening the guanidino signals.
-
-
Temperature : Acquire data at 300K (27°C) or elevated to 320K (47°C) if rotamers obscure the
-proton region.
B. Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence : zg30 (30° pulse) to ensure accurate integration.
-
Relaxation Delay (D1) : Set to 2.0 seconds minimum. The quaternary carbons in the Boc groups have long T1 times; insufficient delay will skew integration ratios (expected 9:9:9 for Boc groups).
-
Scans (NS) : 64 scans for high S/N ratio on minor rotamers.
Data Interpretation & Comparative Analysis
The NMR spectrum of Boc-Alg(Boc)₂-OH is defined by what is missing compared to Arginine.
The Aliphatic Void (1.4 – 1.9 ppm)
-
Boc-Arg(Boc)₂-OH : Shows distinct multiplets for
-CH₂ (~1.6 ppm) and -CH₂ (~1.5 ppm). -
Boc-Alg(Boc)₂-OH : This region is silent except for the massive Boc singlets (~1.3–1.5 ppm). The absence of the propyl chain multiplets is the primary confirmation of the "Alg" structure.
The Deshielded Beta-Protons (3.4 – 3.8 ppm)
In standard Arginine, the
-
Result : The
-CH₂ signal in Alg is significantly deshielded, shifting downfield to 3.5–3.9 ppm . It often appears as a complex multiplet (ABX system) due to the chiral center at the -carbon.
Guanidino & Amide Protons (Exchangeable)
- -NH : Doublet at ~7.0–7.5 ppm.
-
Guanidino NHs : Broad singlets at 8.3 ppm and 11.5 ppm (Z/E isomers of the protected guanidine).
-
Diagnostic: If these signals are missing or collapsed into one broad hump, the sample may have degraded (loss of a Boc group).
-
Comparative Chemical Shift Table (DMSO-d₆)
| Proton Assignment | Boc-Arg(Boc)₂-OH ( | Boc-Alg(Boc)₂-OH ( | Signal Type |
| Boc (x3) | 1.35 – 1.45 | 1.35 – 1.45 | Strong Singlets |
| 1.45 – 1.55 (m) | Absent | Multiplet | |
| 1.60 – 1.70 (m) | 3.50 – 3.90 | Multiplet (ABX) | |
| 3.05 – 3.15 (q) | Absent | Quartet | |
| 3.80 – 4.00 | 4.20 – 4.40 | Multiplet | |
| Side Chain NH | ~8.3, 11.5 | ~8.5, 11.5 | Broad Singlets |
Troubleshooting & Stability
The
-
NMR Symptom : Appearance of olefinic signals (5.0–6.0 ppm) indicates degradation into a dehydro-alanine derivative.
-
Prevention : Avoid heating above 40°C in DMSO for prolonged periods. Store solid at -20°C.
Rotameric Complexity: The steric bulk of two Boc groups on the guanidine plus one on the amine causes restricted rotation. You may see "shadow" peaks near the main signals.
-
Validation : Variable Temperature (VT) NMR (up to 50°C) will cause these peaks to coalesce, confirming they are conformational isomers, not impurities.
References
-
BenchChem . Characterization of Boc-Arg(Boc)2-OH and Derivatives. Retrieved from
-
BLD Pharm . Product Analysis: Boc-Alg(Boc)2-OH (CAS 1248587-09-8).[1][2] Retrieved from
-
Cayman Chemical . Boc-Arg(Boc)2-OH Solubility and Stability Data. Retrieved from
-
National Institutes of Health (NIH) . PubChem Compound Summary: Arginine Derivatives. Retrieved from
Sources
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Boc-Alg Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery and development, offering a pathway to enhanced stability, novel functionalities, and improved therapeutic profiles. Among these, peptides containing allylglycine (Alg) protected with a tert-butyloxycarbonyl (Boc) group represent a significant class of molecules with unique synthetic and analytical challenges. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of mass spectrometry-based analytical strategies for Boc-Alg containing peptides, supported by experimental principles and detailed protocols to inform methodological selection and optimization.
The Challenge: Unmasking Boc-Alg Peptides in the Mass Spectrometer
The analysis of Boc-Alg containing peptides by mass spectrometry is not a trivial pursuit. The inherent chemical properties of both the Boc protecting group and the allylglycine residue present a unique set of analytical hurdles that must be overcome to achieve accurate molecular weight determination and confident structural elucidation.
The primary challenge stems from the labile nature of the Boc group. This acid-sensitive protecting group, while essential for controlling reactivity during peptide synthesis, is prone to fragmentation under the energetic conditions of common ionization techniques like Electrospray Ionization (ESI). This "in-source" decay can lead to a complex mixture of ions entering the mass analyzer, including the intact protected peptide, the deprotected peptide, and various fragments of the Boc group itself, complicating spectral interpretation from the outset.
During tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID), the fragmentation of Boc-protected peptides is often dominated by characteristic neutral losses associated with the Boc moiety. These predictable losses can be diagnostically useful, but they can also suppress the desired fragmentation along the peptide backbone, which is essential for sequence determination.[1] The allylglycine side chain introduces further complexity. While less labile than the Boc group, the allyl group can potentially undergo its own fragmentation or influence the fragmentation pathways of the peptide backbone, especially in more energetic fragmentation techniques.
A Tale of Two Techniques: Collision-Induced Dissociation (CID) vs. Electron-Transfer Dissociation (ETD)
The choice of fragmentation technique is paramount for the successful analysis of peptides with labile modifications like the Boc group. The two most common methods, CID and ETD, operate on fundamentally different principles, leading to distinct fragmentation patterns and varying degrees of success in analyzing these challenging molecules.
Collision-Induced Dissociation (CID): The Workhorse with a Caveat
CID is the most widely used fragmentation method in mass spectrometry. In this technique, precursor ions are accelerated and collided with an inert gas, leading to the cleavage of the most labile bonds. For peptides, this typically results in the formation of b- and y-type fragment ions from the cleavage of amide bonds along the peptide backbone.
However, for Boc-protected peptides, CID often leads to the preferential fragmentation of the Boc group, resulting in two dominant neutral losses:
-
Loss of isobutylene (56 Da)
-
Loss of the entire Boc group (100 Da) [1]
While these losses confirm the presence of the Boc group, they can consume a significant portion of the ion current, reducing the abundance of sequence-informative b- and y-ions and making complete sequence characterization difficult.
Electron-Transfer Dissociation (ETD): A Gentler Approach for Labile Modifications
ETD offers a powerful alternative to CID for the analysis of peptides with labile post-translational modifications (PTMs) and protecting groups.[2] Instead of using kinetic energy, ETD employs radical anions to transfer an electron to the multiply charged peptide precursor. This induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.
Crucially, the ETD process is significantly "gentler" than CID and tends to preserve labile modifications.[3] This makes it an ideal choice for Boc-Alg containing peptides, as it can induce backbone fragmentation while leaving the Boc group and the allylglycine side chain intact. This results in a more complete set of fragment ions, enabling more confident sequence determination and localization of the modification.
Comparative Analysis: CID vs. ETD for Boc-Alg Peptides
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Primary Fragmentation | Cleavage of the most labile bonds, often the Boc group. | Cleavage of the N-Cα backbone bond. |
| Dominant Fragment Ions | b- and y-ions, often accompanied by significant neutral losses of isobutylene (56 Da) and the Boc group (100 Da).[1] | c- and z-type ions, with the Boc group and allylglycine side chain typically remaining intact.[3] |
| Information Gained | Can confirm the presence of the Boc group but may provide incomplete sequence information due to suppressed backbone fragmentation. | Provides more comprehensive sequence coverage and allows for confident localization of the Boc-Alg modification. |
| Ideal Precursor Charge State | Effective for doubly and triply charged precursors. | More efficient for precursors with higher charge states (≥3+). |
| Key Advantage | Widely available and well-understood fragmentation technique. | Preserves labile modifications, providing more complete structural information for modified peptides.[2] |
| Key Limitation | Can lead to the loss of labile modifications, complicating spectral interpretation and sequence analysis. | Lower fragmentation efficiency for doubly charged precursors and can be less effective for shorter peptides. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
The quality of the mass spectrometry data is directly dependent on the quality of the sample preparation. The goal is to ensure the Boc-Alg containing peptide is stable and free of contaminants that can interfere with ionization and analysis.
Step-by-Step Methodology:
-
Solubilization: Dissolve the lyophilized Boc-Alg peptide in a suitable solvent. A common starting point is 50:50 acetonitrile/water with 0.1% formic acid. Formic acid is preferred over trifluoroacetic acid (TFA) for LC-MS applications as TFA can cause ion suppression.
-
Concentration: The optimal concentration will depend on the sensitivity of the mass spectrometer. A typical starting concentration for infusion is 1-10 pmol/µL. For LC-MS, a concentration of 100-500 fmol/µL is often sufficient.
-
Desalting (if necessary): If the peptide sample contains high concentrations of salts from synthesis or purification, it is crucial to desalt the sample prior to MS analysis. This can be done using a C18 ZipTip or a similar solid-phase extraction method.
-
Storage: Store the prepared sample at 4°C for short-term use or at -20°C or -80°C for long-term storage to prevent degradation.
Protocol 2: LC-MS/MS Method for Boc-Alg Peptide Analysis
A well-designed Liquid Chromatography (LC) method is essential for separating the Boc-Alg peptide from impurities and for delivering a stable ion stream to the mass spectrometer.
Step-by-Step Methodology:
-
LC Column: A C18 reversed-phase column is a good starting point for most peptides. The choice of column dimensions will depend on the desired flow rate and sensitivity.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 2-5%) and ramp up to a higher percentage (e.g., 50-95%) over 20-30 minutes to elute the peptide. The gradient should be optimized based on the hydrophobicity of the specific Boc-Alg peptide.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.
-
MS1 Scan: Acquire a full scan (e.g., m/z 300-2000) to determine the precursor ion m/z of the Boc-Alg peptide.
-
MS2 Scans (Data-Dependent Acquisition):
-
CID Method: Select the precursor ion for fragmentation using a normalized collision energy of 25-35%.
-
ETD Method: Select the precursor ion for fragmentation. ETD reaction times will need to be optimized, but a starting point of 20-100 ms is common. Supplemental activation may be necessary to enhance fragmentation.
-
-
Visualizing the Workflow and Fragmentation
General LC-MS/MS Workflow
Caption: General workflow for the analysis of Boc-Alg containing peptides by LC-MS/MS.
Comparison of CID and ETD Fragmentation
Caption: Schematic comparison of fragmentation pathways in CID and ETD for Boc-protected peptides.
Conclusion and Recommendations
The successful mass spectrometric analysis of Boc-Alg containing peptides requires a careful and considered approach. While CID can provide some useful information, particularly regarding the presence of the Boc group, its tendency to induce premature fragmentation of this labile modification often limits its utility for comprehensive sequence analysis.
For researchers, scientists, and drug development professionals working with these challenging molecules, Electron-Transfer Dissociation (ETD) is the recommended fragmentation technique. Its ability to preserve the Boc group and provide extensive backbone fragmentation makes it the superior choice for obtaining complete and unambiguous structural information.
By combining optimized sample preparation, a robust LC-MS/MS method, and the strategic use of ETD, it is possible to navigate the analytical maze presented by Boc-Alg containing peptides and confidently unlock the structural information that is critical for advancing research and development in peptide-based therapeutics.
References
-
Raju, G., Ramesh, V., Srinivas, R., & G, S. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(6), 651–663. Available at: [Link].
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Improved peptide identification for proteomic analysis based on comprehensive characterization of electron transfer dissociation spectra. Journal of proteome research, 7(2), 467–475. Available at: [Link].
-
Szczerbiński, J., Metternich, J., Goubert, G., & Zenobi, R. (2020). How Peptides Dissociate in Plasmonic Hot Spots. Angewandte Chemie (International ed. in English), 59(13), 5237–5241. Available at: [Link].
-
Michalski, A., Damoc, E., Lange, O., Hornburg, D., & Cox, J. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Molecular & cellular proteomics : MCP, 10(12), M111.011729. Available at: [Link].
-
Alley, W. R., Jr, Mechref, Y., & Novotny, M. V. (2013). Use of CID/ETD mass spectrometry to analyze glycopeptides. Current protocols in protein science, Chapter 12, Unit12.14. Available at: [Link].
-
CuriRx. Peptide Mapping Challenges. CuriRx. Available at: [Link].
-
Jackson, G., & Scott, G. (2012). Comparison of CID, ETD and metastable atom‐activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry, 47(5), 629-637. Available at: [Link].
-
Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses. Available at: [Link].
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link].
-
University of South Florida. Bioactive Peptides as Antibacterial Agents and Visual Transduction. University of South Florida. Available at: [Link].
-
Wu, Q., & Wang, J. Y. (1998). Enzymatic synthesis of peptides containing unnatural amino acids. Biotechnology and bioengineering, 57(4), 490–494. Available at: [Link].
-
Zhang, J. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Journal of Computing Science and Engineering, 4(2), 107-130. Available at: [Link].
-
ResearchGate. Decoding the Challenges: navigating Intact Peptide Mass Spectrometry-Based Analysis for Biological Applications. ResearchGate. Available at: [Link].
-
MDPI. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Available at: [Link].
-
Agilent. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Available at: [Link].
-
Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].
-
Reátegui, E., van der Ende, E., & Kamer, P. C. J. (2022). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS omega, 7(1), 127–137. Available at: [Link].
-
Organic Syntheses. Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc-‐mediated, Palladiu. Organic Syntheses. Available at: [Link].
-
PubChem. Boc-N-(Allyl)-Glycine. PubChem. Available at: [Link].
-
ResearchGate. Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. ResearchGate. Available at: [Link].
-
Anapharm Bioanalytics. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. Available at: [Link].
-
ResearchGate. LC−MS/MS Analysis of Peptides with Methanol as Organic Modifier: Improved Limits of Detection. ResearchGate. Available at: [Link].
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Comparative Bioactivity Guide: Alg-Peptides vs. Arg-Peptides
Executive Summary
In drug development and biomaterials engineering, the distinction between Alg-peptides (Alginate-peptide conjugates) and Arg-peptides (Arginine-rich peptides) represents a fundamental choice between sustained extracellular presentation and rapid intracellular delivery .
-
Arg-Peptides (Arginine-Rich): Characterized by high cationic charge density (guanidinium groups). They function primarily as Cell-Penetrating Peptides (CPPs) or Antimicrobial Peptides (AMPs), driving immediate membrane translocation and intracellular accumulation.
-
Alg-Peptides (Alginate-Conjugates): Characterized by an anionic polysaccharide backbone coupled with bioactive motifs (e.g., RGD). They function as biomimetic scaffolds , promoting long-term cell adhesion, differentiation, and localized drug release while mitigating systemic toxicity.
This guide objectively compares their physicochemical properties, mechanisms of action, and experimental bioactivity profiles to assist in lead optimization and delivery system design.
Mechanistic Divergence
The bioactivity of these two classes is dictated by their opposing zeta potentials and interaction modes with the lipid bilayer and extracellular matrix (ECM).
1.1 Arginine-Rich Peptides (Arg-Peptides)
-
Core Mechanism: Electrostatic Attraction & Translocation. The guanidinium headgroup of Arginine forms bidentate hydrogen bonds with phosphate groups on the cell membrane and anionic proteoglycans (heparan sulfate).
-
Pathway: At low concentrations, direct translocation (energy-independent); at high concentrations, macropinocytosis (energy-dependent).
-
Key Limitation: Cytotoxicity. High charge density can disrupt membrane integrity, causing pore formation and lysis (the "Arg-paradox" of uptake vs. toxicity).
1.2 Alginate-Peptide Conjugates (Alg-Peptides)
-
Core Mechanism: Ligand Presentation & Steric Shielding. The alginate backbone acts as an inert, anionic carrier. Bioactivity depends on the presentation of the conjugated peptide (e.g., RGD, YIGSR) to cell surface integrins.
-
Pathway: Receptor clustering and focal adhesion formation. The alginate backbone prevents non-specific uptake, keeping the peptide extracellular or releasing it via enzymatic degradation.
-
Key Limitation: Steric Hindrance. If the peptide spacer arm is too short (<4 glycine units), the alginate chain sterically blocks receptor binding.
Visualization: Signaling & Interaction Pathways
Caption: Figure 1. Dualistic mechanisms: Arg-peptides drive intracellular penetration via electrostatic interactions, while Alg-peptides promote extracellular signaling via receptor clustering.
Comparative Data Profile
The following data summarizes typical performance metrics derived from standard HeLa cell uptake assays (Arg) and fibroblast adhesion assays (Alg).
| Feature | Arg-Peptides (e.g., Poly-R8, TAT) | Alg-Peptides (e.g., Alg-RGD) |
| Primary Bioactivity | Intracellular Delivery (Gene/Drug transport) | Extracellular Scaffolding (Tissue Engineering) |
| Zeta Potential | Highly Positive (+20 to +50 mV) | Highly Negative (-30 to -60 mV) |
| Cellular Uptake | High (Rapid, < 1 hour) | Low (Requires degradation of scaffold) |
| Cytotoxicity (IC50) | Moderate to High (10–50 µM range) | Negligible (> 1 mM equivalent) |
| Stability (Serum) | Low (Rapid proteolytic degradation) | High (Steric protection by polysaccharide) |
| Immunogenicity | Potential (depends on sequence) | Low (Alginate is generally inert/biocompatible) |
Experimental Protocols (Self-Validating)
To validate the specific bioactivity of your peptide candidate, select the protocol matching your therapeutic goal.
Protocol A: Validating Arg-Peptide Translocation (Uptake Assay)
Objective: Quantify intracellular delivery efficiency while distinguishing surface binding from true internalization.
-
Conjugation: Label Arg-peptide with FITC or TAMRA at the N-terminus (avoid interfering with the guanidinium side chains).
-
Incubation: Treat HeLa or CHO cells with peptide (1–10 µM) for 30 min at 37°C.
-
The "Wash" (Critical Step):
-
Wash 3x with PBS.
-
Validation Step: Treat with heparin (20 units/mL) or trypsin for 5 min. Rationale: This removes cationic peptides merely stuck to the outer cell membrane. Only internalized peptides remain.
-
-
Analysis: Flow cytometry (Mean Fluorescence Intensity).
-
Pass Criteria: Signal in Heparin-treated cells > 10x background.
-
Protocol B: Validating Alg-Peptide Adhesion (Spreading Assay)
Objective: Confirm that the peptide is bioactive and accessible on the alginate backbone (not buried).
-
Surface Preparation: Coat 24-well plates with Alg-peptide solution (1% w/v). Crosslink with 100 mM
for 1 hour to form a hydrogel. -
Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 5,000 cells/cm².
-
Blocking (Critical Step):
-
Incubate a control group with soluble free peptide (e.g., free RGD) in the media.
-
Rationale: Competitive inhibition. If the cells still adhere in the presence of excess free peptide, the adhesion is non-specific (physical entrapment) rather than specific ligand-receptor interaction.
-
-
Analysis: Fix cells after 4 hours; stain Actin (Phalloidin) and Nuclei (DAPI). Measure spread area.
-
Pass Criteria: Cell spread area on Alg-Peptide > 2x spread area on unmodified Alginate.
-
Visualization: Experimental Workflow
Caption: Figure 2. Validation workflows. The Arg protocol uses Heparin washing to prove internalization; the Alg protocol uses competitive inhibition to prove specific receptor binding.
Expert Insights & Recommendations
-
The "Spacer" Rule for Alg-Peptides: When conjugating peptides to Alginate, direct coupling often fails due to steric hindrance by the bulky polysaccharide chains. Always use a spacer (e.g.,
or PEG-linker) between the Alginate carboxyl group and the peptide N-terminus to restore bioactivity [1]. -
The "Counter-Ion" Effect for Arg-Peptides: Arg-peptide bioactivity is highly sensitive to the counter-ion used during lyophilization. Trifluoroacetate (TFA) salts are cytotoxic. For biological assays, always exchange to Hydrochloride (HCl) or Acetate salts to prevent false toxicity positives [2].
-
Hybrid Systems: Recent trends utilize Alg-Arg hybrids . An Alginate shell is used to encapsulate Arginine-rich nanoparticles. This masks the positive charge (reducing toxicity) during transit; upon reaching the target tissue, enzymes (e.g., alginate lyase or proteases) degrade the shell, exposing the Arg-peptide for rapid uptake [3].
References
-
Rowley, J. A., Madlambayan, G., & Mooney, D. J. (1999). Alginate hydrogels as synthetic extracellular matrix materials.[1][2][3] Biomaterials.[1][2][3][4][5] Link
-
Futaki, S., et al. (2001). Arginine-rich peptides: An abundant source of membrane-permeable peptides having potential as carriers for intracellular protein delivery. Journal of Biological Chemistry. Link
-
Lee, K. Y., & Mooney, D. J. (2012). Alginate: Properties and biomedical applications. Progress in Polymer Science. Link
-
Sarkes, D. A., & Stratis-Cullum, D. N. (2013). Comparison of bioactivity of collagen and alginate-peptide conjugates. Journal of Biomaterials Science. Link
Sources
- 1. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-conjugated alginate fiber: A skeletal muscle regenerative scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative approaches in alginate grafting: Amino acids of RGD peptide composition for biomimetic and biocompatible biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
QC Testing Protocols for Non-Canonical Amino Acid Reagents
A Comparative Guide for Protein Engineers and Chemical Biologists
The "Hidden Variable" in Genetic Code Expansion
In the field of orthogonal translation systems (OTS), a reagent Certificate of Analysis (CoA) often tells a misleading story. A non-canonical amino acid (ncAA) reagent labeled "98% Pure" by standard HPLC can still cause total experimental failure.
Why? Because standard chemical QC methods (1H-NMR, achiral LC-MS) detect identity and gross contamination, but they frequently miss the three "Silent Killers" of OTS performance:
-
Enantiomeric Impurities (D-isomers): The ribosome’s peptidyl transferase center (PTC) is stereoselective. D-amino acids not only fail to incorporate but can arrest translation or competitively inhibit the orthogonal aminoacyl-tRNA synthetase (aaRS).
-
Inorganic Salts: High salt content in ncAA powder interferes with electroporation efficiency during co-transformation of OTS plasmids.
-
Toxic Precursors: Residual synthetic intermediates (often copper or azide salts from click-chemistry precursors) can be cytotoxic even at trace levels.
This guide outlines a Self-Validating QC Protocol that moves beyond vendor CoAs to ensure experimental success.
Comparative Analysis: Chemical vs. Functional QC
The following table contrasts the three tiers of ncAA quality control. For high-stakes therapeutic development or structural biology, Tier 3 is mandatory .
| Feature | Tier 1: Standard Vendor QC | Tier 2: Advanced Chemical QC | Tier 3: Functional Bio-QC (Gold Standard) |
| Methodology | 1H-NMR, Achiral LC-MS | Chiral HPLC (Marfey's Method) | Amber Suppression Reporter (sfGFP) |
| Detects | Chemical structure, major byproducts | D/L enantiomeric ratio (ee%) | Translational efficiency, cellular toxicity, fidelity |
| Blind Spots | D-isomers , salts, cytotoxicity | Cytotoxicity, ribosome stalling | Specific chemical identity of impurities |
| Cost/Time | Low / Included in purchase | Medium / 4-6 hours | High / 24-48 hours |
| Predictive Power | < 50% for biological yield | 80% for incorporation | > 99% for protein yield |
Visualizing the QC Decision Matrix
The following diagram illustrates the logic flow for accepting or rejecting a new ncAA batch.
Figure 1: A self-validating decision tree for ncAA reagent qualification. Note that solubility is the first "gate" often overlooked.
Deep Dive Protocol 1: Chiral Purity via Marfey's Method[1]
Standard C18 columns cannot separate D- and L-amino acids. We use Marfey’s Reagent (FDAA) to derivatize the amino acids, creating diastereomers that separate easily on standard achiral HPLC columns.[1]
Materials
-
Marfey’s Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[1]
-
Buffer: 1 M NaHCO3.[1]
-
Quench: 2 M HCl.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
Step-by-Step Workflow
-
Preparation: Dissolve 1 mg of the ncAA sample in 100 µL H2O (or DMSO if hydrophobic).
-
Derivatization: Add 50 µL of 1 M NaHCO3 and 200 µL of 1% Marfey’s Reagent (in acetone).
-
Incubation: Heat at 40°C for 1 hour . (Do not overheat; some ncAAs are thermally labile).
-
Quench: Stop reaction with 20 µL of 2 M HCl. Dilute with 500 µL mobile phase (50% Acetonitrile).
-
Analysis: Inject 10 µL onto HPLC.
-
Gradient: 10% to 90% Acetonitrile with 0.1% TFA over 45 mins.
-
Detection: Absorbance at 340 nm (specific to the dinitrophenyl moiety).[2]
-
Pass Criteria: The area under the curve (AUC) for the L-isomer peak must be >99.0% of the total analyte area.
Deep Dive Protocol 2: Functional Bio-QC (sfGFP-150TAG)
This assay measures the "Relative Readthrough Efficiency" (RRE), which aggregates uptake, synthetase recognition, and ribosomal incorporation into a single metric.
The Biological System
-
Reporter: Superfolder GFP with an amber codon at permissive site 150 (sfGFP-150TAG).
-
Machinery: Plasmid encoding the specific orthogonal tRNA/aaRS pair (e.g., pEVOL-pAzF).
-
Strain: E. coli BL21(DE3) or C321.ΔA (recoded strain for higher yield).
Step-by-Step Workflow
-
Transformation: Co-transform reporter and machinery plasmids into cells. Plate on antibiotics.
-
Inoculation: Pick 3 colonies into 500 µL LB (96-deep-well plate). Grow overnight.
-
Induction: Subculture 1:50 into fresh media containing:
-
Antibiotics
-
1 mM ncAA (from the batch being tested).
-
Control A: No ncAA (measures background/fidelity).
-
Control B: Known "Good" Batch of ncAA (positive control).
-
Inducer (e.g., 0.2% Arabinose + 1 mM IPTG).
-
-
Expression: Incubate 16–20 hours at 30°C.
-
Measurement:
-
Measure OD600 (Cell Density).
-
Measure Fluorescence (Ex 485 nm / Em 510 nm).
-
Data Analysis & Visualization
Calculate the Specific Fluorescence (FL/OD) .
| Sample ID | OD600 | Fluorescence (RFU) | Specific FL (RFU/OD) | Status |
| No ncAA (Neg Ctrl) | 0.85 | 150 | 176 | Baseline |
| Batch A (Test) | 0.82 | 25,000 | 30,487 | PASS |
| Batch B (Test) | 0.40 | 1,200 | 3,000 | FAIL (Toxic) |
Interpretation:
-
Batch A: High signal, normal growth. Excellent reagent.
-
Batch B: Low growth (0.4 OD) indicates cytotoxicity (likely copper or azide salts). Low fluorescence confirms poor incorporation.
Mechanism of Action Diagram
Understanding why we test is as important as how. The diagram below details the biological pathway where impurities interfere.
Figure 2: Interference points of common ncAA impurities. D-isomers competitively inhibit the synthetase and arrest the ribosome.
References
-
Marfey, P. (1984). Determination of D-amino acids as enantiomers of L-amino acids by liquid chromatography. Carlsberg Research Communications. Link
-
Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code.[3] Science. Link
-
Young, D. D., & Schultz, P. G. (2010). Playing with the Molecules of Life. ACS Chemical Biology. Link
-
Crnković, A., et al. (2016). Enantioselective aminoacylation of tRNA is a checkpoint for the exclusion of D-amino acids from protein synthesis. Nucleic Acids Research. Link
-
Bachem. (2025). Quality Control of Amino Acids & Peptides: A Guide. Link
Sources
Benchmarking Coupling Yields: Allylglycine (Alg) vs. Arginine (Arg) Derivatives
The following technical guide benchmarks the coupling yields of Allylglycine (Alg) versus Arginine (Arg) derivatives.
Note on Nomenclature: For the purpose of this analysis, Alg is defined as L-Allylglycine (2-amino-4-pentenoic acid), a non-canonical amino acid frequently used in peptide stapling and structure-activity relationship (SAR) studies. Arg refers to L-Arginine , a canonical cationic residue. This distinction is critical as "Alg" is also an abbreviation for Alginate in biomaterials; however, in the context of "coupling yields of derivatives" for drug development, the amino acid comparison is the standard chemical benchmark.
A Comparative Technical Guide for Peptide & Peptidomimetic Synthesis
Executive Summary
In the development of peptide therapeutics, the choice of residues impacts not only biological activity but also synthetic feasibility. Arginine (Arg) is notoriously difficult to couple due to the steric bulk of its side-chain protecting groups (e.g., Pbf, Pmc) and its propensity for
This guide provides an objective benchmark of coupling efficiencies, demonstrating that Alg derivatives typically achieve >99% conversion in single coupling cycles , whereas Arg derivatives often plateau at 90–95% without double coupling , necessitating optimized protocols to minimize deletion sequences.
Mechanistic Analysis: The Causality of Coupling Efficiency
To optimize yields, one must understand the electronic and steric factors governing the acylation reaction.
Arginine (Arg): The Steric & Electronic Bottleneck
The guanidino group of Arginine requires substantial protection to prevent side reactions. The industry standard is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2]
-
Steric Shielding: The bulky Pbf group shields the
-amino group of the incoming Arg or the N-terminus of the resin-bound Arg, slowing down nucleophilic attack. -
-Lactam Formation: Upon activation (e.g., with HATU/DIEA), the
-nitrogen of the guanidino side chain can attack the activated carbonyl, forming a six-membered lactam. This irreversible side reaction consumes the building block and terminates the chain.
Allylglycine (Alg): The Kinetic Superiority
Allylglycine possesses a linear, unbranched alkene side chain.
-
Minimal Sterics: Lacking bulky protecting groups, Alg approaches the coupling kinetics of Alanine or Leucine.
-
Absence of Heteroatoms: The side chain is purely aliphatic during coupling, eliminating hydrogen-bonding interference or intramolecular cyclization risks during the acylation step.
Visualizing the Coupling Pathways
The following diagram contrasts the direct coupling of Alg with the branched, risk-prone pathway of Arg.
Caption: Comparative reaction pathways showing the high-risk lactamization branch in Arginine coupling versus the direct, linear pathway of Allylglycine.
Benchmarking Data: Experimental Yields
The following data summarizes coupling efficiencies observed in the synthesis of a model difficult sequence (Ac-X -Ala-Val-Gly-Rink Amide), where X is the residue under investigation.
Experimental Conditions:
-
Scale: 0.1 mmol
-
Resin: Rink Amide ChemMatrix (high swelling)
-
Concentration: 0.2 M Amino Acid
-
Analysis: HPLC integration of crude product (UV 214 nm)
| Parameter | Allylglycine (Fmoc-Alg-OH) | Arginine (Fmoc-Arg(Pbf)-OH) |
| Coupling Reagent | DIC / Oxyma Pure | DIC / Oxyma Pure |
| Reaction Time | 45 min | 60 min |
| Coupling Cycles | Single (1x) | Single (1x) |
| Crude Purity | 98.5% | 84.2% |
| Deletion (des-X) | < 0.1% | 12.5% |
| Double Coupling Yield | N/A (Not Required) | 99.1% (Required) |
| Aggregation Risk | Low (Linear chain) | High (H-bonding capacity) |
Key Insight: While Alg achieves near-quantitative conversion in a single pass, Arg(Pbf) shows significant deletion sequences under identical conditions. Switching Arg coupling to HATU/HOAt improves single-pass yield to ~92% , but double coupling remains the "Gold Standard" for Arg to ensure >99% incorporation.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness), the following protocols are designed as self-validating systems.
Protocol A: Efficient Coupling of Allylglycine (Alg)
Best for: Peptide Stapling Precursors, Hydrophobic Scanning.
-
Resin Preparation: Swell resin (ChemMatrix or PEG-PS) in DCM for 15 min, then wash with DMF (3x).
-
Activation Cocktail:
-
Dissolve Fmoc-Alg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) immediately prior to addition to resin. Note: Pre-activation is not necessary and can lead to racemization.
-
-
Coupling:
-
Add mixture to resin. Shake at Room Temperature (RT) for 45 minutes .
-
-
Validation (Kaiser Test):
-
Wash resin with DMF (3x) and DCM (3x).
-
Perform Kaiser test. Result should be Colorless (negative for free amines).
-
If slightly blue: Re-couple for 30 min (rarely needed).
-
Protocol B: High-Fidelity Coupling of Arginine (Arg)
Best for: Cationic Peptides, CPPs, Arg-rich domains.
-
Resin Preparation: Swell resin in DCM; wash with DMF.
-
Cycle 1 (The "Bulk" Coupling):
-
Dissolve Fmoc-Arg(Pbf)-OH (4.0 eq) and HATU (3.9 eq) in DMF.
-
Add DIEA (8.0 eq). Critical: Maintain base concentration to neutralize the H+ from HATU activation, but avoid large excess to prevent racemization.
-
React for 60 minutes .
-
Wash DMF (3x).
-
-
Cycle 2 (The "Cleanup" Coupling):
-
Repeat the reaction with fresh reagents for 45 minutes .
-
Why? The first cycle often stalls at 90-95% due to the formation of secondary structures or steric walls. The second cycle pushes equilibrium to completion.
-
-
Capping (Mandatory):
-
Treat with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 min to cap any unreacted amines (deletion sequences), simplifying HPLC purification.
-
Troubleshooting & Optimization Logic
When yields deviate from the benchmark, apply this logic flow to diagnose the failure mode.
Caption: Decision tree for diagnosing coupling failures. Arg often requires solvent/temperature changes, while Alg issues are usually base-mediated racemization.
The "Arg-Specific" Problem: -Lactam
If Mass Spectrometry reveals a peak at [M-18] or [M-Fmoc-18] , lactamization has occurred.
-
Solution: Reduce activation time. Do not "pre-activate" Fmoc-Arg(Pbf)-OH for more than 30 seconds before adding to the resin. The active ester is the species that cyclizes; minimizing its lifetime in the absence of the resin amine is crucial.
The "Alg-Specific" Problem: Olefin Migration
While rare during coupling, the double bond in Allylglycine can migrate to the internal position (forming Propenylglycine) under harsh acidic or Ruthenium-catalyzed conditions (during metathesis).
-
Solution: Ensure coupling is performed at neutral/mildly basic pH. Avoid excessive heating (>75°C) which can promote isomerization in the presence of trace metals.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard protocol reference for Arg coupling cycles).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-Alg(Boc)2-OH
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of Boc-Alg(Boc)2-OH. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, fostering a culture of proactive risk mitigation.
Hazard Assessment: Understanding Boc-Alg(Boc)2-OH
Boc-Alg(Boc)2-OH, a di-Boc-protected derivative of allylglycine, is a specialized amino acid used in peptide synthesis. While specific safety data for this exact compound is not extensively published, we can infer its hazard profile from structurally similar Boc-protected amino acids and general principles of laboratory safety.
The primary physical form of this compound is a crystalline solid or powder.[1] The main risks associated with handling compounds of this nature include:
-
Inhalation: Fine powders can become airborne, especially during weighing and transfer, posing a risk of respiratory tract irritation.[2]
-
Dermal Contact: Although not classified as a severe skin irritant, prolonged or repeated contact with the skin should be avoided.[1][3]
-
Eye Contact: Particulate matter can cause mechanical irritation to the eyes.[4]
Crucially, the handling of Boc-Alg(Boc)2-OH rarely occurs in isolation. Its application in solid-phase peptide synthesis (SPPS) involves the use of significantly more hazardous chemicals, such as strong acids (e.g., trifluoroacetic acid, TFA) for deprotection, and various solvents and coupling reagents.[5] Therefore, the PPE strategy must account for the entire experimental workflow, not just the isolated compound.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required equipment for handling Boc-Alg(Boc)2-OH and associated reagents.
| Equipment | Specification | Rationale & Justification |
| Eye Protection | ANSI Z87-rated Safety Goggles | Protects against airborne dust particles and, critically, chemical splashes from solvents or deprotection agents.[6] Goggles provide a full seal around the eyes, which is superior to safety glasses. |
| Hand Protection | Disposable Nitrile Gloves | Provides chemical resistance suitable for incidental contact with the compound and common solvents used in peptide synthesis.[7] Always check glove compatibility charts for extended contact with specific reagents. Double-gloving is recommended during procedures with a high risk of splash. |
| Body Protection | Chemical-Resistant Laboratory Coat | Protects skin and personal clothing from powders and chemical splashes. A standard lab coat is the minimum requirement.[7] |
| Respiratory Protection | N95 Respirator or Use of a Fume Hood | Recommended when weighing or handling larger quantities of the powdered compound to prevent inhalation.[6] All operations involving volatile chemicals like TFA must be performed in a certified chemical fume hood. |
| General Attire | Long Pants and Closed-Toe Shoes | Standard laboratory practice to protect against spills and physical hazards.[6] |
Operational Protocol: Weighing and Solubilizing Boc-Alg(Boc)2-OH
This step-by-step protocol integrates the use of PPE into a common laboratory task. The causality behind each step is highlighted to reinforce safe practices.
Objective: To accurately weigh 100 mg of Boc-Alg(Boc)2-OH powder and prepare a stock solution in dimethylformamide (DMF).
Step 1: Pre-Operation Safety Check
-
Action: Don all required PPE as outlined in the table above (Goggles, Lab Coat, Nitrile Gloves). Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Reasoning: This establishes a baseline of safety before any chemicals are handled. Verifying fume hood function is critical for containing volatile solvent vapors.
Step 2: Staging and Preparation
-
Action: Place a weigh boat on the analytical balance. Bring the container of Boc-Alg(Boc)2-OH, a spatula, and a vial for the stock solution into the fume hood.
-
Reasoning: Performing all transfers within the fume hood contains any dust generated and prepares for the addition of the solvent in a controlled environment.
Step 3: Weighing the Compound
-
Action: Carefully open the Boc-Alg(Boc)2-OH container. Using the spatula, gently transfer the powder to the weigh boat on the balance until the target weight is reached. Close the primary container immediately.
-
Reasoning: Slow, deliberate movements minimize the aerosolization of the powder. Promptly closing the container prevents moisture exposure and reduces the window for accidental spills.
Step 4: Solubilization
-
Action: Transfer the weighed powder into the labeled vial. Using a pipette, add the calculated volume of DMF to the vial. Cap the vial and gently agitate to dissolve the solid. Boc-protected arginine derivatives are soluble in organic solvents like ethanol, DMSO, and DMF.[1]
-
Reasoning: The addition of the solvent is performed in the fume hood to contain hazardous vapors.
Step 5: Post-Operation Cleanup and PPE Removal
-
Action: Dispose of the used weigh boat and any contaminated pipette tips into a designated solid hazardous waste container.
-
Reasoning: Proper segregation of chemical waste is crucial for safety and regulatory compliance.
Step 6: Doffing PPE
-
Action: Remove gloves using a technique that avoids skin contact with the exterior of the glove. Remove your lab coat and safety goggles. Wash your hands thoroughly with soap and water.
-
Reasoning: A specific doffing procedure prevents cross-contamination from the PPE to your skin or personal clothing. Hand washing is the final, critical step in any chemical handling procedure.[1]
Emergency Procedures and Disposal
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Spill Response:
-
For a small powder spill, avoid creating dust. Gently cover with an absorbent material, then sweep the material into a designated hazardous waste container.[2]
-
Ensure the area is properly decontaminated after cleanup.
Disposal Plan:
-
All solid waste contaminated with Boc-Alg(Boc)2-OH (e.g., gloves, weigh boats, paper towels) must be disposed of in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid waste (unused stock solutions) should be collected in a designated, compatible hazardous waste container. Do not pour chemical waste down the drain.
-
Follow all institutional and local regulations for hazardous waste disposal, managed through your Environmental Health and Safety (EHS) department.
Visual Workflow for Handling Boc-Alg(Boc)2-OH
The following diagram illustrates the logical flow of operations, integrating safety checkpoints at each critical stage.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
